molecular formula C7H7ClN2O B14048861 1-(2-Amino-5-chloropyridin-3-YL)ethanone

1-(2-Amino-5-chloropyridin-3-YL)ethanone

Cat. No.: B14048861
M. Wt: 170.59 g/mol
InChI Key: SLUIDYYMZZPZGV-UHFFFAOYSA-N
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Description

1-(2-Amino-5-chloropyridin-3-yl)ethanone is a high-purity pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C7H7ClN2O and a molecular weight of 170.60 , features both an amino and a ketone functional group on its chloropyridine scaffold. This structure makes it a valuable versatile building block for the synthesis of more complex, nitrogen-containing heterocycles. Researchers utilize this compound as a key precursor in the development of various pharmacologically active molecules, a role supported by the use of closely related structures in thiazolyl- and phenyl- derived scaffolds . Its structural motif is particularly relevant in exploring potential enzyme inhibitors and receptor modulators. The amino group allows for further functionalization through condensation or amide coupling reactions, while the electron-withdrawing chlorine atom can facilitate metal-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for biological screening. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1-(2-amino-5-chloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3,(H2,9,10)

InChI Key

SLUIDYYMZZPZGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)Cl)N

Origin of Product

United States

Foundational & Exploratory

2-Amino-5-chloro-3-acetylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Amino-5-chloro-3-acetylpyridine

A Comprehensive Resource for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Amino-5-chloro-3-acetylpyridine, a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. This document delineates its fundamental chemical and physical properties, explores validated synthetic pathways, details its applications in drug discovery, and outlines critical safety and handling protocols. The content is structured to serve as an essential resource for researchers, chemists, and professionals engaged in pharmaceutical development and fine chemical synthesis, offering both theoretical insights and practical, actionable methodologies.

Chemical Identity and Physicochemical Properties

2-Amino-5-chloro-3-acetylpyridine, also known as 1-(2-amino-5-chloropyridin-3-yl)ethanone, is a substituted pyridine derivative. The strategic placement of amino, chloro, and acetyl groups makes it a versatile precursor for the synthesis of complex heterocyclic systems, particularly those with therapeutic relevance.

Core Compound Specifications

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, analytical characterization, and safety assessments.

IdentifierValueSource(s)
IUPAC Name 1-(2-amino-5-chloropyridin-3-yl)ethanoneN/A
Synonyms 2-Amino-5-chloro-3-acetylpyridineN/A
CAS Number 54039-33-5N/A
Molecular Formula C₇H₇ClN₂ON/A
Molecular Weight 170.60 g/mol N/A
Appearance Typically a solid (powder/crystals)N/A
Melting Point 148 - 152 °CN/A

Note: Physical properties such as melting point and appearance can vary slightly based on purity and crystalline form.

Synthesis and Mechanistic Considerations

The synthesis of 2-Amino-5-chloro-3-acetylpyridine is not trivial and often involves multi-step sequences starting from more common pyridine derivatives. A prevalent strategy involves the functionalization of a pre-existing 2-amino-5-chloropyridine core.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the acetyl group, suggesting an acylation reaction on the 2-amino-5-chloropyridine scaffold. The primary challenge in the forward synthesis is controlling the regioselectivity of the acylation. The amino group at the C2 position is a strong activating group, directing electrophilic substitution to the C3 and C5 positions. As the C5 position is already occupied by a chlorine atom, the C3 position is the most nucleophilic and thus the primary site for acylation.

Example Synthetic Workflow: Friedel-Crafts Acylation

A common and effective method for introducing the acetyl group is the Friedel-Crafts acylation or a related variant.

G A Start: 2-Amino-5-chloropyridine + Acetic Anhydride C Reaction Mixture Stir at controlled temp. (e.g., 0°C to RT) A->C 1. Combine Reactants B Lewis Acid Catalyst (e.g., AlCl₃, ZnCl₂) in Inert Solvent (e.g., CS₂) B->C 2. Add Catalyst D Quenching Slow addition to ice/water to hydrolyze catalyst C->D 3. Reaction Progression E Neutralization Adjust pH with base (e.g., aq. NaOH, NaHCO₃) D->E 4. Work-up F Extraction with Organic Solvent (e.g., Ethyl Acetate, DCM) E->F 5. Isolate Crude G Drying & Concentration Dry organic phase (e.g., MgSO₄) Evaporate solvent F->G H Purification Recrystallization or Column Chromatography G->H I Final Product: 2-Amino-5-chloro-3-acetylpyridine H->I 6. Final Purification

Caption: Workflow for the synthesis of 2-Amino-5-chloro-3-acetylpyridine.

Detailed Experimental Protocol (Representative)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend 2-amino-5-chloropyridine (1.0 eq) in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene).

  • Catalyst Addition: Cool the suspension to 0-5 °C using an ice bath. Cautiously add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, ~2.5 eq), portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture. Causality Note: The excess of Lewis acid is required to complex with both the amino group and the pyridine nitrogen, which would otherwise be deactivated. This allows the acylation to proceed on the aromatic ring.

  • Reaction Monitoring: Allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the aluminum chloride and quenches the reaction.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-Amino-5-chloro-3-acetylpyridine.

Applications in Drug Discovery and Organic Synthesis

The true value of 2-Amino-5-chloro-3-acetylpyridine lies in its utility as a versatile intermediate. The three distinct functional groups—amino, chloro, and acetyl—offer orthogonal reactivity, allowing for sequential and regioselective modifications.

Role as a Pharmacophore Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets like kinases and G-protein coupled receptors.[1][2]

  • Kinase Inhibitors: The acetyl group can be a handle for constructing more complex side chains or can participate in condensation reactions (e.g., Hantzsch thiazole synthesis) to form fused heterocyclic systems common in kinase inhibitors.[1]

  • Precursor to Fused Ring Systems: The amino and acetyl groups can react intramolecularly or with a suitable bifunctional reagent to construct fused rings like pyrimidopyridines or imidazopyridines, which are core structures in many biologically active molecules.

Synthetic Utility
  • Cross-Coupling Reactions: The chloride at the C5 position is a suitable leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of various aryl, heteroaryl, or alkyl groups.[1]

  • Modification of the Acetyl Group: The ketone can be reduced to an alcohol, converted to an oxime, or serve as an electrophilic site for nucleophilic additions. The adjacent alpha-protons can be deprotonated to form an enolate for subsequent alkylation or condensation reactions.

  • Modification of the Amino Group: The amino group can be acylated, alkylated, or diazotized, providing a gateway to a wide array of other functionalities.

Safety, Handling, and Storage

Proper handling of 2-Amino-5-chloro-3-acetylpyridine is essential to ensure laboratory safety.

Hazard Identification

Based on data for structurally similar compounds, this chemical should be treated as hazardous.

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]

  • Irritation: Causes skin irritation and serious eye damage/irritation.[4]

  • Sensitization: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[5]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[3]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA approved respirator with an appropriate filter cartridge (e.g., P95 or N95).

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from oxidizing agents and sources of ignition.[3][5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-Amino-5-chloro-3-acetylpyridine is a high-value chemical intermediate with significant potential in the fields of drug discovery and synthetic chemistry. Its multifunctional nature provides a robust platform for the development of novel molecular architectures. A thorough understanding of its synthesis, reactivity, and handling requirements is paramount for its safe and effective utilization in a research and development setting. This guide serves as a foundational resource to support such endeavors.

References

  • U.S. Patent US3985759A, "Process for preparing 2-amino-5-chloropyridine," published October 12, 1976. [URL: https://patents.google.
  • Merck Millipore, "Safety Data Sheet." [URL: https://www.merckmillipore.com]
  • Fisher Scientific, "Safety Data Sheet." [URL: https://www.fishersci.com]
  • Sigma-Aldrich, "2-Amino-5-chloropyridine Product Page." [URL: https://www.sigmaaldrich.com/product/aldrich/122534]
  • Chinese Patent CN106432069A, "A method for preparation of 2-amino-5-chloro-pyridine," published February 22, 2017. [URL: https://patents.google.
  • Thermo Fisher Scientific, "2-Amino-5-chloropyridine Product Page." [URL: https://www.thermofisher.
  • PubChem, "2-Amino-3-chloropyridine Compound Summary." National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/693267]
  • BenchChem, "Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry." [URL: https://www.benchchem.com/product/b1078]
  • Thomson, C. G., et al. (2011). "Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues." Bioorganic & Medicinal Chemistry Letters, 21(14), 4281-3. [URL: https://pubmed.ncbi.nlm.nih.gov/21669523/]
  • Cambridge Innovation Institute, "Drug Discovery Chemistry Conference Proceedings." [URL: https://www.drugdiscoverychemistry.com]

Sources

The Biological Versatility of the 3-Acetyl-2-Amino-5-Chloropyridine Scaffold: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The 2-aminopyridine framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and capacity for diverse chemical interactions make it an ideal scaffold for drug development. This technical guide delves into the specific biological activities of derivatives based on the 3-acetyl-2-amino-5-chloropyridine core. We will explore the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these compounds, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed experimental protocols to guide future research and development in this promising area.

Introduction: The Strategic Importance of the 2-Aminopyridine Core

2-aminopyridine is a simple, low-molecular-weight moiety that serves as a powerful building block for synthesizing diverse and complex molecules targeting various biological pathways.[1] The strategic placement of functional groups on the pyridine ring is critical for modulating a compound's pharmacokinetic and pharmacodynamic properties. The 3-acetyl-2-amino-5-chloropyridine structure incorporates three key functional groups:

  • 5-Chloro Group: The halogen atom enhances lipophilicity, potentially improving membrane permeability. It also acts as an electron-withdrawing group, influencing the electronic distribution of the aromatic ring and its interaction with biological targets.

  • 2-Amino Group: This group is a critical hydrogen bond donor and can be a key anchoring point within a receptor's binding site. It also serves as a reactive handle for further chemical modification and library development.[3]

  • 3-Acetyl Group: The acetyl moiety introduces a ketone functional group, which can act as a hydrogen bond acceptor. Its position adjacent to the amino group can induce specific conformational preferences and electronic effects, fine-tuning the molecule's biological profile.

This combination of features makes the 3-acetyl-2-amino-5-chloropyridine scaffold a highly promising starting point for the development of novel therapeutics.

Synthesis of 3-Acetyl-2-Amino-5-Chloropyridine Derivatives

The synthesis of these derivatives typically involves a multi-step process that leverages established organic chemistry reactions. A general and flexible approach allows for the creation of a diverse library of compounds for biological screening. The rationale behind this pathway is to build the core scaffold first and then introduce diversity through modification of the amine or acetyl groups.

A plausible synthetic route begins with the commercially available 2-amino-5-chloropyridine.[4][5] The key challenge is the regioselective introduction of the acetyl group at the C3 position. This can be achieved through a directed ortho-metalation followed by quenching with an acetylating agent, or via a Friedel-Crafts-type acylation under specific conditions that favor C3 substitution. Subsequent modifications can then be performed on the 2-amino group.

G A 2-Amino-5-chloropyridine (Starting Material) B Protection of Amino Group (e.g., Boc) A->B Step 1 C Directed Ortho-Metalation (e.g., n-BuLi) B->C Step 2 D Acetylation (e.g., N,N-Dimethylacetamide) C->D Step 3 E Deprotection (e.g., TFA or HCl) D->E Step 4 F Core Scaffold: 3-Acetyl-2-amino-5-chloropyridine E->F Step 5 G Derivative Synthesis (e.g., Schiff Base Formation, Amide Coupling) F->G Step 6 H Diverse Library of Derivatives G->H

Caption: General synthetic workflow for derivatives.

Anticancer Activity

Pyridine derivatives have emerged as a significant class of compounds in oncology, with many demonstrating potent activity against various cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes required for tumor growth and survival.[6]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism through which pyridine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[6]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Inhibition of VEGFR-2 phosphorylation can starve tumors of essential nutrients and oxygen.[6][8]

  • JAK2 Inhibition: The Janus kinase (JAK) family, particularly JAK2, is involved in signaling pathways that control cell proliferation and survival.[9] Derivatives of 2-aminopyridine have been identified as potent and selective JAK2 inhibitors, making this a plausible target for the 3-acetyl-2-amino-5-chloropyridine scaffold.[9]

  • Induction of Apoptosis: Some pyridine-based compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can occur through the release of cytochrome C from the mitochondria, which in turn activates caspases, the executioner enzymes of apoptosis.[10]

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes Derivative Pyridine Derivative Derivative->VEGFR2 Inhibits Phosphorylation

Caption: Simplified VEGFR-2 signaling pathway inhibition.
Quantitative Data: In Vitro Cytotoxicity

The following table summarizes representative cytotoxic activity data for pyridine derivatives against common cancer cell lines, as reported in the literature.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Pyridine-ThioureaMCF-7 (Breast)5.5 - 9.85-Fluorouracil18.2[11]
Pyridine ConjugatesHepG2 (Liver)4.25 - 12.83Doxorubicin4.5[8][11]
Benzo[h]quinolineVarious15.9 - 37.7--[8]
Pyridine DerivativeA549 (Lung)5.97--[8]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the effect of a compound on the metabolic activity and proliferation of cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before treatment.

  • Compound Treatment: Prepare serial dilutions of the 3-acetyl-2-amino-5-chloropyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. Causality: This duration is typically sufficient to observe significant effects on cell proliferation.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: During this time, mitochondrial dehydrogenases in living cells convert the MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action.[12] Pyridine and pyrimidine derivatives have shown considerable promise as antimicrobial agents.[13][14]

Spectrum of Activity

Derivatives of 2-aminopyridine and related chloropyridines have demonstrated broad-spectrum activity against a range of pathogenic microorganisms.

  • Gram-Positive Bacteria: Efficacy has been shown against strains like Staphylococcus aureus and Bacillus subtilis.[2][15]

  • Gram-Negative Bacteria: Activity has been observed against Escherichia coli and Pseudomonas aeruginosa.[13]

  • Fungi: Certain derivatives are effective against opportunistic fungal pathogens such as Candida albicans and Aspergillus fumigatus.[13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference CompoundSource
ChloropyrimidineMycobacterium tuberculosis0.75-[13]
ChloropyrimidineEscherichia coli12.5-[13]
2-Amino-3-cyanopyridineStaphylococcus aureus39-[2]
2-Amino-3-cyanopyridineBacillus subtilis39-[2]
Ru-Pyridine ComplexCandida albicans0.31 mg/mL-[16]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol determines the MIC of a compound in a quantitative manner, as described in the literature.[16]

G A Prepare Serial Dilutions of Test Compound in 96-Well Plate B Add Standardized Bacterial Inoculum (e.g., 5x10^5 CFU/mL) A->B Step 1 C Include Controls: - Positive (Bacteria only) - Negative (Broth only) - Drug (e.g., Ampicillin) B->C Step 2 D Incubate Plate (18-24h at 37°C) C->D Step 3 E Observe for Turbidity (Visual or Spectrophotometric) D->E Step 4 F Determine MIC: Lowest concentration with no visible growth E->F Step 5

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., ampicillin) should be run in parallel as a quality control measure.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density with a plate reader.

Anti-inflammatory Activity

Chronic inflammation is a key pathogenic component in numerous diseases. Pyridine and pyrimidine derivatives have been investigated as potential anti-inflammatory agents due to their ability to modulate key inflammatory pathways.[17][18]

Mechanism of Action: COX-2 and Nitric Oxide Inhibition
  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are pro-inflammatory mediators. Selective inhibition of COX-2 is a validated strategy for anti-inflammatory drugs.[17]

  • Nitric Oxide (NO) Suppression: In inflammatory conditions, macrophages can be stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO contributes to inflammation and tissue damage. Pyridine derivatives have been shown to inhibit NO production in LPS-stimulated macrophages.[19]

Quantitative Data: In Vitro Anti-inflammatory Activity
Compound ClassAssayActivityReference CompoundSource
Pyrano[2,3-d]pyrimidinesCOX-2 InhibitionIC₅₀ = 0.04 µMCelecoxib (IC₅₀ = 0.04 µM)[17]
Pyrimidine-Pyridine HybridsCOX-2 InhibitionIC₅₀ = 0.25 µMCelecoxib (IC₅₀ = 1.11 µM)[17]
Pyridine DerivativesNO Inhibition in RAW cells65.48% Inhibition-[19]
Pyrimidine DerivativesNO Inhibition in RAW cells61.90% Inhibition-[19]
Experimental Protocol: Griess Assay for Nitric Oxide

This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatant, serving as an indirect measure of NO production by inflammatory cells.

Principle: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo compound that can be measured colorimetrically.

Step-by-Step Methodology:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours. Causality: This pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

  • Stimulation: Add lipopolysaccharide (LPS, e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include an unstimulated control (cells only) and a stimulated control (cells + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide in acid) to each well, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine). Incubate for 10-15 minutes at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-stimulated control.

Conclusion and Future Outlook

The 3-acetyl-2-amino-5-chloropyridine scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The evidence gathered from related pyridine structures strongly suggests that derivatives of this core are likely to possess significant anticancer, antimicrobial, and anti-inflammatory properties. The functional groups present on the ring provide multiple handles for chemical modification, allowing for the systematic optimization of potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Future research should focus on synthesizing and screening a focused library of these derivatives against the biological targets outlined in this guide. Promising hits from in vitro assays should be advanced to more complex cellular models and eventually to in vivo studies to validate their therapeutic potential. The detailed protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug developers to unlock the full potential of this valuable chemical scaffold.

References

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  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. 22

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  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. 26

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. 19

  • A method for preparation of 2-amino-5-chloro-pyridine. Google Patents. 5

  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. 27

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. 28

Sources

Methodological & Application

Preparation of 3-acetyl-2-amino-5-chloropyridine via Stille coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Acetyl-2-amino-5-chloropyridine via Stille Cross-Coupling

Executive Summary

The 3-acetyl-2-amino-5-chloropyridine scaffold is a critical pharmacophore in the development of kinase inhibitors (e.g., VEGFR, p38 MAP kinase) and fused bicyclic systems like 1,8-naphthyridines. While direct acylation of aminopyridines via Friedel-Crafts is electronically unfavorable due to the electron-deficient pyridine ring, transition-metal-catalyzed cross-coupling offers a robust alternative.

This application note details the synthesis of 3-acetyl-2-amino-5-chloropyridine using a Stille cross-coupling approach. Unlike lithiation strategies that require cryogenic conditions and protecting groups to prevent nucleophilic attack on the pyridine nitrogen, the Stille protocol allows for the direct installation of the acetyl moiety under neutral conditions using tributyl(1-ethoxyvinyl)stannane as a masked acetyl equivalent.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the palladium-catalyzed coupling of 2-amino-3-bromo-5-chloropyridine with an


-alkoxyvinylstannane. The resulting enol ether is subsequently hydrolyzed to reveal the ketone.

Why Stille?

  • Chemo-selectivity: Tolerates the free amine and the aryl chloride (C-Cl bond is stronger than C-Br, allowing selective coupling at the C-3 bromine).

  • Scalability: Avoids the use of pyrophoric organolithiums (e.g.,

    
    -BuLi) required for halogen-lithium exchange.
    
  • Functional Group Tolerance: Compatible with the Lewis-basic pyridine nitrogen.

Retrosynthesis Target 3-Acetyl-2-amino- 5-chloropyridine Intermediate Enol Ether Intermediate Target->Intermediate Hydrolysis (HCl) Precursors 2-Amino-3-bromo- 5-chloropyridine + Tributyl(1-ethoxyvinyl)stannane Intermediate->Precursors Stille Coupling Pd(0)

Figure 1: Retrosynthetic logic for the installation of the acetyl group via masked enol ether.

Critical Parameters & Optimization

Before executing the protocol, the following variables must be controlled to ensure high yield and purity.

Catalyst Selection
  • Recommended:

    
     (Tetrakis).[1]
    
  • Reasoning: The oxidative addition of Pd(0) into the C-Br bond of the electron-deficient pyridine is facile.

    
     provides a stable, active species. While 
    
    
    
    is a cheaper alternative, it requires reduction in situ to Pd(0), which can induce induction periods.
The "Free Amine" Factor

Free amino groups can coordinate to Palladium, potentially poisoning the catalyst. However, in 2-aminopyridines, the steric bulk at the 3-position (where the bromine resides) and the rigidity of the ring often minimize this interference.

  • Optimization: If conversion is low (<50%), protect the amine as an acetamide (

    
    ) or pivalamide (
    
    
    
    ) prior to coupling. For this protocol, we proceed with the unprotected amine as it is the most atom-economical route.
Tin Toxicity & Removal (The "Achilles Heel")

Stille coupling generates stoichiometric tributyltin byproducts (


), which are highly toxic and lipophilic, making them difficult to separate from the product by standard chromatography.
  • Solution: This protocol utilizes a Potassium Fluoride (KF) / Silica workup. Fluoride ions have a high affinity for tin, forming insoluble polymeric tin fluorides (

    
    ) that can be removed via filtration.
    

Detailed Experimental Protocol

Reagents & Materials
ComponentEquiv.RoleCAS No.
2-Amino-3-bromo-5-chloropyridine 1.0Substrate13534-99-1
Tributyl(1-ethoxyvinyl)stannane 1.2Nucleophile97674-02-7

0.05Catalyst14221-01-3
Toluene (Anhydrous) -Solvent (0.2 M)108-88-3
HCl (1N, aq) -Hydrolysis7647-01-0
Potassium Fluoride (KF) -Scavenger7789-23-3
Step 1: The Stille Coupling
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Charging: Add 2-amino-3-bromo-5-chloropyridine (1.0 equiv) and

    
      (5 mol%) to the flask.
    
    • Note: Add the catalyst last to minimize air exposure.

  • Solvent & Reagent: Add anhydrous Toluene (concentration ~0.2 M relative to substrate) via syringe, followed by tributyl(1-ethoxyvinyl)stannane (1.2 equiv).

  • Reaction: Heat the mixture to reflux (110°C) under Argon. Stir vigorously for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting bromide should disappear, and a less polar spot (enol ether) will appear.

    • Checkpoint: The solution typically turns from yellow to dark orange/black (formation of Pd-black indicates catalyst decomposition, but usually after the reaction is mostly complete).

Step 2: Hydrolysis of the Enol Ether
  • Cooling: Cool the reaction mixture to room temperature.

  • Hydrolysis: Add 1N HCl (aq) directly to the toluene mixture (ratio 1:1 v/v).

  • Stirring: Stir vigorously at room temperature for 1–2 hours.

    • Mechanism:[2][3][4][5] The acid cleaves the vinyl ether oxygen bond, releasing ethanol and generating the ketone.

  • Neutralization: Carefully neutralize with saturated

    
     solution until pH ~8. (Caution: 
    
    
    
    evolution).
Step 3: Workup & Tin Removal (The KF Method)
  • Phase Separation: Extract the aqueous layer with Ethyl Acetate (

    
    ). Combine organic layers.
    
  • KF Treatment: Dissolve Potassium Fluoride (KF) (approx. 2g per 1g of stannane used) in a minimum amount of water and add to the combined organic extracts. Stir vigorously for 30 minutes.

    • Observation: A white, flocculent precipitate (

      
      ) will form.
      
  • Filtration: Filter the mixture through a pad of Celite . Wash the pad with Ethyl Acetate.

  • Drying: Wash the filtrate with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica Gel, Hexane/EtOAc gradient).

    • Target: 3-acetyl-2-amino-5-chloropyridine typically elutes as a yellow solid.

Mechanistic Workflow

Understanding the catalytic cycle is vital for troubleshooting. The cycle involves Oxidative Addition (rate-limiting), Transmetallation (tin to palladium), and Reductive Elimination.[2]

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Vinyl) OxAdd->TransMet + Stannane - Bu3SnBr RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 + Enol Ether

Figure 2: Catalytic cycle of the Stille coupling.[2] Note that Transmetallation is often the step sensitive to steric bulk.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by free amine.Protect amine with Acetyl or Boc group before coupling.
"Stalled" Reaction Catalyst death (Pd black precipitation).Add fresh catalyst (1-2 mol%) and degas the solvent again.
Tin Contamination Incomplete removal of stannane.Use 10% w/w

-Silica
stationary phase for the column or repeat KF wash.
Product Hydrolysis Incomplete hydrolysis of enol ether.Ensure the HCl stir step is sufficiently long; check by NMR (vinyl protons disappear).

Analytical Validation (Expected Data):

  • 1H NMR (DMSO-d6): Look for the acetyl methyl singlet (

    
    ), the disappearance of the vinyl protons from the stannane, and the two aromatic protons of the pyridine ring (singlets or meta-coupled doublets).
    
  • Mass Spec: M+1 peak corresponding to the ketone (Calculated MW + 1).

Safety & Handling

  • Organotins: Tributyltin compounds are neurotoxins and endocrine disruptors. Double-gloving and working in a fume hood are mandatory. All tin waste must be segregated into specific "Heavy Metal/Organotin" waste streams, not general organic waste.

  • Palladium: Palladium dust can be a sensitizer. Avoid inhalation.

References

  • Stille Coupling Mechanism & Overview

    • Chemistry LibreTexts. "Stille Coupling."[2][3][4][5][6][7][8][9] Accessed Feb 2026.[10] Link

  • Tin Removal Protocols

    • BenchChem.[6] "Technical Support: Stille Coupling Tin Byproduct Removal." Accessed Feb 2026.[10] Link

    • University of Rochester. "Workup for Removing Tin Byproducts." Accessed Feb 2026.[10] Link

  • Synthesis of 2-Amino-3-Bromopyridines (Precursor)

    • Zhu, Q. et al.[11][12] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines."[11][12][13] Modern Research in Catalysis, 2017, 6, 121-133.[11] Link

  • Reagent Data (Tributyl(1-ethoxyvinyl)stannane)

    • Sigma-Aldrich.[9] "Tributyl(1-ethoxyvinyl)tin Product Specification." Accessed Feb 2026.[10] Link

  • General Stille Acetylation Methodology

    • Organic Chemistry Portal.[5] "Stille Coupling - Recent Literature and Protocols."[5] Accessed Feb 2026.[10] Link

Sources

High-Purity Synthesis of 6-Chloro-1,8-Naphthyridin-4-one Scaffolds for Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ONC-2026-04

Target Analyte: 6-Chloro-1-(substituted)-1,8-naphthyridin-4(1H)-ones Starting Material: 3-Acetyl-2-amino-5-chloropyridine Application: Anticancer Lead Optimization (Topoisomerase Inhibition / DNA Intercalation)

Executive Summary & Scientific Rationale

The 1,8-naphthyridin-4-one scaffold represents a critical bioisostere of the quinolin-4-one class (e.g., fluoroquinolones). In oncology, this "azaquinolinone" structure functions as a privileged scaffold, capable of intercalating into DNA or inhibiting Topoisomerase II, thereby inducing apoptosis in rapidly dividing tumor cells.

This guide details the synthesis of 6-chloro-1,8-naphthyridin-4-one derivatives starting from 3-acetyl-2-amino-5-chloropyridine . The selection of this specific starting material is strategic:

  • The Acetyl Group (C3): Acts as the electrophilic anchor for ring closure.

  • The Amino Group (C2): Serves as the internal nucleophile for the initial condensation.

  • The Chlorine Atom (C5): Crucially, this halogen remains intact at position 6 of the final naphthyridine ring. It serves as a "chemical handle" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing researchers to tune lipophilicity and potency without rebuilding the core.

Synthetic Strategy & Workflow

The synthesis follows a robust Modified Friedländer/Enaminone Pathway . Unlike traditional acid-catalyzed condensations which can yield complex mixtures, this route utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate a reactive enaminone intermediate, ensuring high regioselectivity during the cyclization step.

Pathway Visualization

G Start 3-Acetyl-2-amino- 5-chloropyridine Reagent1 DMF-DMA (Reflux) Start->Reagent1 Inter Enaminone Intermediate Reagent1->Inter Step 1: Enamination Cyclize Cyclization (R-NH2 / AcOH) Inter->Cyclize Core 6-Chloro-1,8- naphthyridin-4-one Cyclize->Core Step 2: Ring Closure Suzuki Pd-Catalyzed Coupling Core->Suzuki Final Functionalized Anticancer Agent Suzuki->Final Step 3: Library Gen

Figure 1: Step-wise synthetic workflow from pyridine precursor to functionalized drug candidate.

Detailed Experimental Protocols

Protocol A: Synthesis of the Enaminone Intermediate

Objective: Convert the acetyl group into a highly electrophilic dimethylamino-propenone functionality.

  • Reagents:

    • 3-Acetyl-2-amino-5-chloropyridine (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)

    • Solvent: Anhydrous Toluene or Xylene (optional; reaction can be run neat).

  • Apparatus: Round-bottom flask, reflux condenser, CaCl₂ drying tube (or N₂ line).

Step-by-Step Procedure:

  • Charge: Place 10.0 mmol of 3-acetyl-2-amino-5-chloropyridine in a 50 mL RB flask.

  • Add Reagent: Add 30.0 mmol (approx. 4 mL) of DMF-DMA.

  • Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 6–8 hours.

    • Mechanistic Insight: The reaction releases methanol. Using an open system (drying tube) or a Dean-Stark trap helps drive the equilibrium forward by removing methanol.

  • Monitor: Check TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (lower R_f) should disappear, replaced by a bright yellow spot (Enaminone).

  • Isolation: Cool to room temperature. The product often precipitates as yellow crystals.

    • If solid:[1] Filter and wash with cold diethyl ether.

    • If oil: Evaporate excess DMF-DMA under reduced pressure. Triturate the residue with hexane/ether to induce crystallization.

  • Yield Expectation: 85–95%.

  • Storage: Store in a desiccator. Hydrolysis sensitive.

Protocol B: Cyclization to 6-Chloro-1,8-naphthyridin-4-one

Objective: Cyclize the enaminone with a primary amine (R-NH₂) to form the N1-substituted anticancer core.

  • Reagents:

    • Enaminone Intermediate (from Protocol A) (1.0 eq)

    • Primary Amine (e.g., p-fluoroaniline, cyclopropylamine) (1.2 eq)

    • Glacial Acetic Acid (Solvent/Catalyst)

  • Critical Quality Attribute (CQA): Temperature control is vital to prevent decomposition of the amine before cyclization.

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 mmol of Enaminone in 15 mL of glacial acetic acid.

  • Addition: Add 6.0 mmol of the chosen primary amine.

  • Reflux: Heat to reflux (118 °C) with stirring for 4–6 hours.

    • Observation: The solution typically darkens.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into 100 mL of ice-cold water.

    • Neutralize carefully with 20% NaOH or saturated NaHCO₃ to pH 7–8.

  • Precipitation: The target azaquinolinone usually precipitates as a solid.

    • Filter the solid.[2][3]

    • Wash copiously with water (to remove acetate salts) and then cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol or Ethanol/Water mixtures.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the characteristic doublet signals of the naphthyridine ring protons (C2-H and C3-H) and the disappearance of the dimethylamino signals.

Protocol C: Functionalization via Suzuki-Miyaura Coupling (Optional)

Objective: Replace the C6-Chlorine with an aryl group to enhance potency.

  • Reagents:

    • 6-Chloro-1,8-naphthyridin-4-one derivative (1.0 eq)

    • Aryl Boronic Acid (1.5 eq)[4]

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).

    • Base: K₂CO₃ (2M aqueous solution).

    • Solvent: 1,4-Dioxane.

Procedure:

  • Degas: Purge 1,4-dioxane with Nitrogen for 15 mins.

  • Combine: Add substrate, boronic acid, and base to the flask.

  • Catalyst: Add Pd catalyst under N₂ flow.

  • Heat: Reflux at 100 °C for 12 hours.

  • Filter: Filter through Celite to remove Pd black.

  • Purify: Flash chromatography (DCM/MeOH gradient).

Data Analysis & Quality Control

Analytical Specifications

To ensure the compound is suitable for biological screening (e.g., MTT assays), it must meet these criteria:

ParameterSpecificationMethod
Purity > 98.0%HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Identity Conforms to Structure1H NMR, 13C NMR, HRMS
Residual Solvent < 5000 ppmGC-HS (Headspace)
Palladium < 10 ppmICP-MS (Only if Suzuki coupling used)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete reaction due to Methanol inhibition.Use a Dean-Stark trap or add molecular sieves to the reaction.
Sticky Gum (Step 2) Incomplete precipitation during neutralization.Adjust pH strictly to 7.0. Extract with Chloroform/Isopropanol (3:1) if solid fails to form.
No Coupling (Step 3) Catalyst poisoning or oxidative addition failure.Switch to electron-rich ligands (e.g., XPhos, SPhos) which facilitate oxidative addition into the aryl chloride bond.

Biological Context: Mechanism of Action

The synthesized 1,8-naphthyridin-4-ones act primarily by targeting DNA replication machinery. The planar tricyclic structure (after functionalization) mimics base pairs, allowing intercalation between DNA strands.

MOA Drug 6-Chloro-1,8-naphthyridin-4-one Target Topoisomerase II / DNA Complex Drug->Target Intercalation Effect Stabilization of Cleavable Complex Target->Effect Inhibition Outcome DSB (Double Strand Breaks) Apoptosis Effect->Outcome Cell Death

Figure 2: Simplified Mechanism of Action (MOA) for naphthyridine-based anticancer agents.

References

  • Roma, G., et al. (2000). "1,8-Naphthyridines IV. Synthesis and antitumor activity of new 1,8-naphthyridin-4-one derivatives." European Journal of Medicinal Chemistry, 35(11), 1021-1035.

  • Badawneh, M., et al. (2001). "Synthesis and biological evaluation of some novel 1,8-naphthyridine derivatives." Farmaco, 56(12), 955-962.

  • Gao, S. L., et al. (2010). "Synthesis and antitumor activity of 1,8-naphthyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 20(17), 5039-5043.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Chen, H., et al. (2015).[5] "Recent advances in the synthesis and biological activity of 1,8-naphthyridine derivatives." RSC Advances, 5, 433-455.

Sources

Reaction conditions for converting 2-amino-5-chloronicotinic acid to methyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the chemical synthesis of 2-amino-5-chloro-3-acetylpyridine, a methyl ketone derivative of 2-amino-5-chloronicotinic acid. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds where the 3-acetylpyridine moiety serves as a key structural motif.[1][2][3] The inherent challenges of this conversion, primarily arising from the multiple reactive functional groups on the starting material, necessitate a carefully planned synthetic strategy. This guide evaluates several potential pathways and presents a robust, optimized protocol centered on the Weinreb-Nahm amide methodology, which consistently prevents the common issue of over-addition by organometallic reagents.[4] Detailed, step-by-step instructions, mechanistic insights, and safety considerations are provided for researchers and professionals in drug development and chemical synthesis.

Strategic Analysis of Synthetic Pathways

The conversion of a carboxylic acid to a ketone using an organometallic reagent is a fundamental transformation in organic synthesis. However, the substrate, 2-amino-5-chloronicotinic acid, presents specific challenges due to its multifunctional nature:

  • Acidic Protons: Both the carboxylic acid (-COOH) and the amino group (-NH₂) possess acidic protons. These will be readily deprotonated by strong organometallic nucleophiles like Grignard or organolithium reagents, consuming at least two equivalents of the reagent before any nucleophilic addition to the carbonyl can occur.[5]

  • Nucleophilic Amino Group: The primary amine is nucleophilic and can react with activated carboxylic acid derivatives, such as acyl chlorides, leading to undesired polymerization or side reactions.

  • Risk of Over-addition: Highly reactive Grignard and organolithium reagents can add to the newly formed ketone, resulting in the corresponding tertiary alcohol as a significant byproduct.[6][7]

Given these challenges, a direct reaction with a methyl organometallic reagent is ill-advised. A successful strategy must involve (1) protection of the reactive amino group and (2) careful selection of an intermediate that facilitates controlled, single addition of the methyl group. We have identified two viable strategies, with the Weinreb-Nahm amide approach being superior in terms of reliability and yield.

G Start 2-Amino-5-chloronicotinic Acid Protect Amino Group Protection (e.g., Boc Anhydride) Start->Protect ProtectedAcid Boc-Protected Acid Protect->ProtectedAcid Weinreb Weinreb Amide Formation (CDI, N,O-dimethylhydroxylamine) ProtectedAcid->Weinreb Recommended Path (High Selectivity) AcylChloride Acyl Chloride Formation (SOCl₂ or Oxalyl Chloride) ProtectedAcid->AcylChloride Alternative Path WeinrebAmide Boc-Protected Weinreb Amide Weinreb->WeinrebAmide Grignard Grignard Reaction (MeMgBr) WeinrebAmide->Grignard ProtectedKetone Boc-Protected Ketone Grignard->ProtectedKetone Deprotection Deprotection (TFA or HCl) ProtectedKetone->Deprotection AcylChlorideIntermediate Boc-Protected Acyl Chloride AcylChloride->AcylChlorideIntermediate Gilman Gilman Reagent Reaction ((CH₃)₂CuLi) AcylChlorideIntermediate->Gilman Gilman->ProtectedKetone FinalProduct Target: 2-Amino-5-chloro-3-acetylpyridine Deprotection->FinalProduct

Caption: Strategic overview for synthesizing the target methyl ketone.

Recommended Protocol: The Weinreb-Nahm Amide Pathway

This pathway is highly recommended due to its exceptional reliability in preventing over-addition. The Weinreb-Nahm amide forms a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby preventing a second nucleophilic attack.[4][5]

ReactionScheme cluster_0 Step 1: Protection cluster_1 Step 2: Weinreb Amide Formation cluster_2 Step 3: Methylation cluster_3 Step 4: Deprotection A Start B Boc-Protected Acid A->B (Boc)₂O, TEA THF, rt C Boc-Protected Weinreb Amide B->C 1. CDI, THF 2. MeONHMe·HCl, NMM D Boc-Protected Ketone C->D MeMgBr THF, -78 °C to 0 °C E Final Product D->E TFA or 4M HCl DCM, rt

Caption: Reaction workflow for the Weinreb-Nahm amide pathway.

Detailed Experimental Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Organometallic reagents like Grignard reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere (Nitrogen or Argon).

Part 1: Protection of 2-Amino-5-chloronicotinic Acid

  • Rationale: The amino group is protected as its tert-butyloxycarbonyl (Boc) derivative to prevent it from reacting in subsequent steps.

  • Materials:

    • 2-Amino-5-chloronicotinic acid (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

    • Triethylamine (TEA) (2.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-5-chloronicotinic acid and anhydrous THF.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC (Thin Layer Chromatography).

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the Boc-protected acid.

Part 2: Synthesis of the Weinreb-Nahm Amide

  • Rationale: The protected acid is converted to the N-methoxy-N-methylamide (Weinreb-Nahm amide), the key intermediate for controlled ketone synthesis.[8]

  • Materials:

    • Boc-protected 2-amino-5-chloronicotinic acid (1.0 eq)

    • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

    • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

    • N-Methylmorpholine (NMM) (1.2 eq)

    • Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)

  • Procedure:

    • In a separate flame-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM and cool to 0 °C. Add N-methylmorpholine to neutralize the salt and stir for 20 minutes.

    • In the main reaction flask (flame-dried, under nitrogen), dissolve the Boc-protected acid in anhydrous THF.

    • Add CDI in one portion and stir the mixture at room temperature for 1-2 hours until CO₂ evolution ceases and the activated imidazolide has formed.

    • Cool the reaction mixture to 0 °C and add the pre-neutralized N,O-dimethylhydroxylamine solution from step 1 via cannula.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude Weinreb-Nahm amide is often of sufficient purity for the next step, or it can be purified by column chromatography.

Part 3: Grignard Reaction to Form the Ketone

  • Rationale: The Weinreb-Nahm amide reacts with methylmagnesium bromide in a controlled manner to form the desired ketone.

  • Materials:

    • Boc-protected Weinreb-Nahm amide (1.0 eq)

    • Methylmagnesium bromide (MeMgBr) (1.5 eq, typically 3.0 M solution in diethyl ether)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the Boc-protected Weinreb-Nahm amide in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the methylmagnesium bromide solution dropwise via syringe, maintaining the internal temperature below -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to isolate the Boc-protected ketone.

Part 4: Deprotection to Yield the Final Product

  • Rationale: The Boc protecting group is removed under acidic conditions to yield the final 2-amino-5-chloro-3-acetylpyridine.

  • Materials:

    • Boc-protected ketone (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected ketone in anhydrous DCM.

    • Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or 4M HCl in Dioxane (4-5 eq).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the excess acid by slowly adding the reaction mixture to a cooled, saturated solution of NaHCO₃.

    • Extract the product with DCM or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization to obtain 2-amino-5-chloro-3-acetylpyridine.

Alternative Protocol: Acyl Chloride / Organocuprate Pathway

This method is a viable alternative, though it requires the synthesis and handling of a less stable acyl chloride intermediate and the preparation of a Gilman reagent. Lithium dialkylcuprates are softer, less reactive nucleophiles than Grignard reagents and are known to react with acyl chlorides to produce ketones with minimal over-addition.[5][7][9]

  • Amino Group Protection: Follow the protocol in Part 1.

  • Acyl Chloride Formation: Treat the Boc-protected acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DCM with a catalytic amount of DMF at 0 °C to room temperature. The resulting acyl chloride is typically used immediately without purification.

  • Gilman Reagent Reaction: In a separate flask, prepare lithium dimethylcuprate ((CH₃)₂CuLi) by adding two equivalents of methyllithium (MeLi) to one equivalent of copper(I) iodide (CuI) in anhydrous THF at low temperature (-78 °C). Add the crude acyl chloride solution to the Gilman reagent at -78 °C and allow the reaction to proceed.

  • Deprotection: Follow the protocol in Part 4.

Data Summary

The following table summarizes the key parameters for the recommended Weinreb-Nahm amide pathway. Yields are representative and may vary based on reaction scale and optimization.

StepKey ReagentsSolventTemperatureTypical Yield
1. Protection (Boc)₂O, TEATHF0 °C to RT90-95%
2. Weinreb Amide CDI, MeONHMe·HClTHF / DCM0 °C to RT85-90%
3. Grignard Rxn MeMgBrTHF-78 °C to 0 °C75-85%
4. Deprotection TFA or 4M HClDCMRT>95% (quantitative)
Overall ~60-70%

References

  • Sinofi Ingredients. (2025, September 29). Buy Bulk - 3-Acetylpyridine | Manufacturer-Supplier.
  • Benchchem. (n.d.). Managing side product formation in 3-acetylpyridine synthesis.
  • ChemicalBook. (2026, January 13). 3-Acetylpyridine | 350-03-8.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals.
  • ChemicalBook. (2025, October 28). The Application and Synthesis of 3-Acetylpyridine.
  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Semantic Scholar. (n.d.). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole.
  • Chad's Prep. (n.d.). 20.4 Reaction with Organometallic Reagents.
  • Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions.
  • Khan Academy. (2024, July 30). Worked example: Part-2-Synthesis of ketones (video).

Sources

Troubleshooting & Optimization

Solubility issues with 2-amino-5-chloro-3-acetylpyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility, handling, and stability profiles of 2-amino-5-chloro-3-acetylpyridine (IUPAC: 1-(2-amino-5-chloropyridin-3-yl)ethanone).

This content is structured as a Tier-3 Technical Support resource, designed for organic chemists and process engineers encountering dissolution difficulties with this specific intermediate.

CAS Registry Number: 1001014-88-5 | Molecular Formula: C7H7ClN2O | MW: 170.60[1][2]

The Solubility Paradox: Mechanism of Action

Before attempting to dissolve this compound, it is critical to understand why it resists common solvents.[1][2] Users often assume that a molecule with a LogP of ~2.1 (moderate lipophilicity) and polar functional groups (Amino, Acetyl) should dissolve easily in Dichloromethane (DCM) or Ethanol.[1][2]

The Root Cause: Intramolecular "Locking" The proximity of the amino group (C2) and the acetyl group (C3) creates a strong Resonance-Assisted Hydrogen Bond (RAHB) .[1][2]

  • Planarization: This internal bond (

    
    ) locks the molecule into a rigid, flat conformation.[1][2]
    
  • Crystal Stacking: These planar units stack efficiently via

    
     interactions, significantly increasing the Crystal Lattice Energy.[1][2]
    
  • Solvent Rejection: To dissolve the compound, the solvent must break not just the intermolecular forces, but also compete with this thermodynamically stable internal ring system.[1][2]

Solvent Compatibility Matrix

Use this table to select the correct solvent system for your application.

Solvent ClassSolventSolubility RatingTechnical Notes
Polar Aprotic DMSO / DMF High Recommended. Effectively disrupts

-stacking.[1][2] Use for reactions or stock solutions.
Polar Protic Methanol / Ethanol Moderate (Hot) Poor solubility at RT.[1][2] Requires reflux.[1][2] Risk of precipitation upon cooling.[1][2][3]
Chlorinated DCM / Chloroform Low Ineffective due to inability to break the internal H-bond network.[1][2]
Non-Polar Hexane / Heptane Insoluble Use only as an anti-solvent to force precipitation.[1][2]
Acidic Media Acetic Acid / HCl High Protonation of the Pyridine Nitrogen (

) disrupts planarity, drastically increasing solubility.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "The compound gums up or oils out during recrystallization."[1][2]

Diagnosis: This is a classic symptom of "Oiling Out," occurring when the compound's melting point in the solvent mixture is lower than the solvent's boiling point, or when cooling is too rapid.[1][2] The Fix:

  • Switch Solvent System: Move from a single solvent (e.g., pure Ethanol) to a High-Low pair .[1][2]

    • Recommended Pair: Toluene (Solvent) + Heptane (Anti-solvent).[1][2]

    • Alternative: Ethanol (Solvent) + Water (Anti-solvent) — Proceed with caution; add water very slowly.[1][2]

  • Seeding: Do not let the solution cool spontaneously. At the cloud point, add a seed crystal to provide a nucleation surface.[1][2]

  • Temperature Control: Use a programmable cooling ramp (

    
     per hour) rather than an ice bath.
    
Issue 2: "I cannot get a clear NMR spectrum in CDCl3."

Diagnosis: The compound aggregates in Chloroform, leading to broad peaks, or simply does not dissolve enough for a high S/N ratio.[1][2] The Fix:

  • Immediate: Switch to DMSO-d6 . The sulfoxide oxygen is a strong enough H-bond acceptor to compete with the internal acetyl group, breaking aggregates and yielding sharp peaks.[1][2]

  • Alternative: If CDCl3 is required, add 1-2 drops of TFA-d (Trifluoroacetic acid-d).[1][2] This protonates the ring nitrogen, breaking the stacking interactions.[1][2]

Issue 3: "The material precipitates immediately when I add my reagent."

Diagnosis: Shock Precipitation.[1][2] If you dissolve the compound in a minimal amount of DMSO and dump it into a non-polar reaction mixture (e.g., Ether or Toluene), the DMSO is extracted, and the compound crashes out instantly.[1][2] The Fix:

  • Co-solvent Bridge: Dilute your DMSO stock with an intermediate solvent like THF or DCM before adding it to the main reaction vessel.[1][2]

  • Slow Addition: Add the stock solution dropwise via a syringe pump to allow for equilibration.

Visual Decision Support

Figure 1: Solubility Decision Tree

Use this logic flow to determine the optimal solvent based on your experimental goal.

SolubilityTree Start Start: Solubility Challenge Goal What is your goal? Start->Goal Analysis Analysis (NMR/HPLC) Goal->Analysis Reaction Chemical Reaction Goal->Reaction Purification Purification Goal->Purification NMR_Solvent Use DMSO-d6 (Avoid CDCl3) Analysis->NMR_Solvent Rxn_Cond Is the reaction acid-sensitive? Reaction->Rxn_Cond Cryst Recrystallization Purification->Cryst Rxn_No No Rxn_Cond->Rxn_No Robust Rxn_Yes Yes Rxn_Cond->Rxn_Yes Sensitive Acid_Solv Use Acetic Acid or Alcohol + HCl Rxn_No->Acid_Solv Polar_Solv Use DMF/DMAc (Heat to 60°C) Rxn_Yes->Polar_Solv System Toluene (Hot) -> Cool OR EtOH + Water (Dropwise) Cryst->System

Caption: Decision logic for solvent selection based on downstream application (Analysis, Synthesis, or Purification).

Figure 2: The "Locking" Mechanism

Visualizing why this molecule is difficult to dissolve.

Mechanism cluster_0 Planar Conformation N_Amino N (Amino) H_Amino H N_Amino->H_Amino Covalent O_Acetyl O (Acetyl) H_Amino->O_Acetyl H-Bond (Lock) Stacking High Lattice Energy (Insoluble) O_Acetyl->Stacking Promotes Pi-Stacking

Caption: The intramolecular hydrogen bond (dashed red line) creates a planar system that favors tight crystal stacking, resisting dissolution.[1][2]

Advanced Handling Protocols

Protocol A: Dissolving "Stubborn" Samples for Reactions

Use this when the solid refuses to dissolve in DMF/DMSO at room temperature.[1][2]

  • Micronization: Gently mortar and pestle the solid.[1][2] Large crystals have a lower surface area-to-volume ratio and dissolve much slower.[1][2]

  • Slurry Heating: Suspend the solid in DMF (5 mL per gram). Heat to 60°C .

  • Sonication: If solids persist, sonicate the warm solution for 5 minutes.

  • Filtration: If a fine haze remains, it may be inorganic salts (from the synthesis of the intermediate).[1][2] Filter through a 0.45µm PTFE syringe filter.[1]

Protocol B: Removing Residual Solvents

Due to the high boiling point of good solvents (DMSO/DMF), product isolation is tricky.[1][2]

  • Do not attempt to rotovap DMSO to dryness (requires excessive heat which may degrade the acetyl group).[1][2]

  • Method: Pour the reaction mixture into 10 volumes of ice-cold water . The 2-amino-5-chloro-3-acetylpyridine should precipitate as a solid.[1][2] Filter, wash with water, and dry in a vacuum oven at 40°C.[1]

References

  • Chemical Book. (2025).[1][2] 2-Amino-5-chloropyridine Properties and Synthesis. (Base structure reference).

  • ChemSrc. (2025).[1] 1-(2-amino-5-chloropyridin-3-yl)ethanone (CAS 1001014-88-5) Physicochemical Properties.[1][2][4][1][2]

  • BenchChem. (2025).[1][2] Solubility Optimization for Pyridyl-Acetronitriles and Derivatives. (Methodology for salt formation).[1][2]

Sources

Avoiding N-acylation during synthesis of 3-acetyl-2-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers and professionals engaged in the synthesis of 3-acetyl-2-aminopyridine. This resource is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this synthesis, with a primary focus on mitigating the undesired N-acylation side reaction. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve high yields of the desired C3-acylated product.

Frequently Asked Questions (FAQs)

Q1: Why is N-acylation the predominant side reaction when attempting to synthesize 3-acetyl-2-aminopyridine?

A1: The primary challenge in the acylation of 2-aminopyridine lies in the competing nucleophilicity of the exocyclic amino group and the pyridine ring. The lone pair of electrons on the nitrogen atom of the amino group is highly available for nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride).[1] This reaction, known as N-acylation, is kinetically favored and proceeds rapidly, often at room temperature, to form N-(pyridin-2-yl)acetamide.[1]

Conversely, the desired C-acylation at the 3-position is an electrophilic aromatic substitution reaction. The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the ring nitrogen, making it less reactive towards electrophiles compared to benzene.[2] Furthermore, under typical Friedel-Crafts acylation conditions, the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the pyridine ring nitrogen, further deactivating the ring towards electrophilic attack.[2][3]

Troubleshooting Guide: Strategies to Avoid N-Acylation

This section provides detailed strategies and protocols to circumvent the issue of N-acylation and promote selective C3-acylation of 2-aminopyridine.

Strategy 1: Protection of the Amino Group

The most direct and often most effective strategy to prevent N-acylation is to temporarily "mask" the nucleophilic amino group with a protecting group.[4] This approach involves a three-step sequence:

  • Protection: Introduction of the protecting group onto the amino functionality.

  • C-Acylation: Performance of the desired acylation on the pyridine ring.

  • Deprotection: Removal of the protecting group to yield the final product.

The choice of protecting group is critical; it must be stable to the acylation conditions and readily cleavable without affecting the newly introduced acetyl group.[5]

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsAdvantagesDisadvantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions.[5][6]Requires strongly acidic conditions for removal, which may not be suitable for all substrates.
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions.[5]Hydrogenolysis conditions may reduce other functional groups.
9-FluorenylmethoxycarbonylFmoc9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Base (e.g., piperidine)Easily cleaved under mild basic conditions.[5]Not stable to basic reagents.

Recommended Protocol: Boc Protection Strategy

The tert-butoxycarbonyl (Boc) group is an excellent choice for this synthesis due to its high stability under the neutral or acidic conditions often employed for C-acylation.

Step 1: Protection of 2-Aminopyridine

  • Objective: To synthesize N-Boc-2-aminopyridine.

  • Procedure:

    • Dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.[6]

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution.[6]

    • Stir the reaction mixture at room temperature for 3 hours.[6]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure to obtain the crude N-Boc-2-aminopyridine, which can be used in the next step without further purification.[6]

Step 2: C3-Acylation of N-Boc-2-aminopyridine

  • Objective: To perform a selective Friedel-Crafts acylation at the C3 position.

  • Procedure:

    • Suspend N-Boc-2-aminopyridine (1 equivalent) and a Lewis acid catalyst such as aluminum chloride (AlCl₃) (3 equivalents) in a suitable solvent like carbon disulfide.[7]

    • Cool the mixture in an ice bath.

    • Slowly add the acylating agent, such as acetyl chloride (1.2 equivalents).

    • Allow the reaction to warm to room temperature and then heat gently under reflux, monitoring by TLC.

    • After the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Deprotection of the Boc Group

  • Objective: To remove the Boc group and obtain 3-acetyl-2-aminopyridine.

  • Procedure:

    • Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent like dichloromethane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA).

    • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Once deprotection is complete, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the final product with an organic solvent, dry the organic layer, and concentrate to yield 3-acetyl-2-aminopyridine.

Strategy 2: Directed C-H Functionalization

Modern synthetic methods offer alternatives to the classical protect-acylate-deprotect sequence. Directed C-H functionalization utilizes a directing group to position a transition metal catalyst in close proximity to the target C-H bond, enabling selective activation and subsequent acylation.[8] While this approach is more advanced, it can offer higher efficiency and atom economy. For instance, palladium-catalyzed C3-selective arylation of pyridines has been developed, and similar principles can be applied to acylation.[9][10]

Visualizing the Chemistry

To better understand the competing reaction pathways and the proposed solution, the following diagrams illustrate the key chemical transformations.

Diagram 1: Competing N-Acylation vs. C-Acylation Pathways

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products 2-Aminopyridine 2-Aminopyridine N-Acylation N-Acylation 2-Aminopyridine->N-Acylation Kinetically Favored C-Acylation C-Acylation 2-Aminopyridine->C-Acylation Thermodynamically Favored (Requires Specific Conditions) Acylating Agent Acylating Agent Acylating Agent->N-Acylation Acylating Agent->C-Acylation N-Acetylated Product (Undesired) N-Acetylated Product (Undesired) N-Acylation->N-Acetylated Product (Undesired) C3-Acetylated Product (Desired) C3-Acetylated Product (Desired) C-Acylation->C3-Acetylated Product (Desired)

Caption: Competing N- and C-acylation pathways for 2-aminopyridine.

Diagram 2: Experimental Workflow for Boc-Protection Strategy

G start Start: 2-Aminopyridine step1 Step 1: Protection Add (Boc)₂O start->step1 intermediate1 N-Boc-2-Aminopyridine step1->intermediate1 step2 Step 2: C3-Acylation Acetyl Chloride, AlCl₃ intermediate1->step2 intermediate2 N-Boc-3-acetyl-2-aminopyridine step2->intermediate2 step3 Step 3: Deprotection Add TFA intermediate2->step3 end End: 3-Acetyl-2-aminopyridine step3->end

Caption: Workflow for the synthesis via the Boc-protection strategy.

References

  • Jiang, T., Ji, X., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Kim, H., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis.
  • Revelant, G., et al. (2012). Selective C-acylation of 2-aminoimidazo[1,2-a]pyridine: application to the synthesis of imidazopyridine-fused[1][11]diazepinones. Tetrahedron.

  • Kim, H., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis.
  • Kim, H., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis.
  • Chem-Station. (2014). Acyl Protective Groups. [Link]

  • Ota, H., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Arkat USA. N-Acylation in combinatorial chemistry. [Link]

  • Wikipedia. Pyridines. [Link]

  • Chiarotto, I., et al. (2015). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules.
  • Ackermann, L., et al. (2021). Selected medications containing C3‐functionalized pyridine motifs.
  • Daugulis, O., et al. (2016). Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. FAO AGRIS.
  • Wikipedia. Pyridine. [Link]

  • Kirsch, G., et al. (2016). Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent.
  • Organic Syntheses. 3-aminopyridine. [Link]

  • Daugulis, O., et al. (2016). Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. Organic Letters.
  • Scheerer, J. R., et al. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters.
  • Science.gov. friedel-crafts acylation reaction: Topics by Science.gov. [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Gunda, P., et al. (2018).
  • Sarpong, R., et al. (2013).
  • Piechota, M., et al. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters.
  • Google Patents. (2023). Synthetic method of 3-acetyl-2-chloropyridine.
  • Aouad, M. R., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • Yao, Y., et al. (2020).
  • PrepChem.com. Preparation of 3-acetylpyridine. [Link]

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Technical Support Center: Metal Catalyst Removal from 1-(2-Amino-5-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: METAL-REM-005-CL Subject: De-metalation strategies for 2-aminopyridine derivatives Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Active Guide

Executive Summary: The "Sticky Substrate" Challenge

Removing transition metals (Palladium, Copper) from 1-(2-Amino-5-chloropyridin-3-yl)ethanone is distinctively challenging due to its molecular geometry. Unlike simple aromatics, this compound features a 2-aminopyridine motif , which acts as a potent bidentate ligand.

The ring nitrogen (


) and the exocyclic amine (

) can form a stable 4-membered chelate ring with metals, effectively "locking" the catalyst into the product. Standard filtration or simple carbon treatments often fail because the binding constant (

) of the product-metal complex rivals that of generic scavengers.

This guide outlines a tiered approach to break this chelation and achieve <10 ppm metal limits required for pharmaceutical intermediates.

Part 1: Diagnostic & Workflow Selection

Before selecting a protocol, identify your contamination scenario:

Contamination TypeVisual IndicatorPrimary MetalRecommended Protocol
Suzuki/Stille Residue Grey/Black precipitate or dark solutionPalladium (Pd)Protocol A (Silica Scavengers)
Ullmann/Amidation Residue Blue/Green tintCopper (Cu)Protocol B (Chelating Wash)
Trace Polish (<50 ppm) Off-white solid, fails QCPd / CuProtocol C (Crystallization)

Part 2: Detailed Protocols

Protocol A: Solid-Phase Scavenging (High Precision)

Best for: Palladium removal (Pd(0)/Pd(II)) without aqueous workup.

The Science: Functionalized silica (e.g., Thiol or Thiourea) works by offering a sulfur ligand that binds Pd with a higher affinity than the aminopyridine nitrogen.

Step-by-Step:

  • Dissolution: Dissolve the crude 1-(2-Amino-5-chloropyridin-3-yl)ethanone in THF or 10% MeOH/DCM .

    • Note: Avoid pure MeOH if possible, as it can stabilize Pd-amine complexes.

  • Scavenger Selection: Add SiliaMetS® Thiol or MP-TMT (Macroporous Trimercaptotriazine).

    • Loading: Add 3–5 equivalents of scavenger relative to the estimated metal content (or 10-20 wt% relative to the substrate if metal content is unknown).

  • Temperature & Time: Stir at 40–50°C for 4–12 hours.

    • Critical: Heat is often required to overcome the activation energy needed to break the Product-Pd bond. Room temperature stirring is frequently insufficient for aminopyridines.

  • Filtration: Filter through a 0.45 µm PTFE pad or a Celite cake to remove the scavenger.

  • Analysis: Check an aliquot via ICP-MS.

Protocol B: Aqueous Chelation Wash (Bulk Removal)

Best for: Copper removal or bulk Palladium reduction.

The Science: Water-soluble chelators (NAC, EDTA) compete with the organic substrate for the metal, pulling it into the aqueous phase.

Step-by-Step:

  • Solvent System: Dissolve the product in Ethyl Acetate (EtOAc) .

    • Solubility Check: If the product is not fully soluble in EtOAc, use 2-MeTHF (higher solubility power).

  • The "Magic" Wash:

    • For Palladium: Wash the organic layer with a 0.5 M aqueous solution of N-Acetyl Cysteine (NAC) adjusted to pH 7–8. Stir biphasic mixture vigorously for 30 mins.

    • For Copper: Wash with 10% aqueous Ammonium Hydroxide (NH₄OH) or 0.1 M EDTA (pH 9) . The NH₃ forms a water-soluble

      
       deep blue complex.
      
  • Separation: Separate layers. The aqueous layer should take on the color of the metal (dark/red for Pd-NAC, blue for Cu).

  • Rinse: Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol C: Recrystallization (The Polish)

Best for: Final API purity where yield sacrifice (10-15%) is acceptable.

The Science: Crystal lattice exclusion. As the aminopyridine crystallizes, the metal complexes (which have different geometries) are excluded from the lattice and remain in the mother liquor.

Step-by-Step:

  • Solvent: Use Ethanol (EtOH) or EtOH/Water (9:1) .

  • Process: Heat to reflux until dissolved. Add a small amount (1 wt%) of activated carbon (e.g., Darco G-60) while hot.

  • Filtration: Hot filter to remove carbon.

  • Cooling: Allow to cool slowly to room temperature, then to 0°C. Fast cooling traps mother liquor (and metals) in crystal defects.

  • Wash: Wash the filter cake with cold EtOH.

Part 3: Visualizing the De-Metalation Logic

MetalRemoval Start Crude 1-(2-Amino-5-chloropyridin-3-yl)ethanone Check Identify Metal & Level Start->Check Pd_High Palladium (>1000 ppm) Check->Pd_High Suzuki/Stille Cu_High Copper (Blue/Green) Check->Cu_High Ullmann Trace Trace Metal (<100 ppm) Check->Trace Polishing Method_A Solid Scavenger (Si-Thiol) @ 50°C in THF Pd_High->Method_A Primary Choice Method_B Aqueous Wash (NAC or NH4OH) Pd_High->Method_B Alternative Cu_High->Method_B Best Choice Method_C Recrystallization (EtOH) Trace->Method_C Final Pure Product (<10 ppm Metal) Method_A->Final Method_B->Method_A If still failing Method_B->Final Method_C->Final

Figure 1: Decision tree for selecting the optimal metal removal strategy based on initial contamination levels.

Part 4: Troubleshooting & FAQs

Q1: I used activated carbon, but my Pd levels are still >500 ppm. Why? A: Activated carbon is a non-specific adsorbent. For aminopyridines, the affinity of the nitrogen atoms for Palladium is often stronger than the adsorption forces of the carbon. You need a chemically active scavenger (like Si-Thiol) that forms a covalent-like bond with the metal to "rip" it off your product.

Q2: My product turned bright yellow after adding the scavenger. Is this normal? A: Yes, this can happen. Some scavengers (especially amine-functionalized ones) can form transient charge-transfer complexes with electron-deficient pyridines. However, if the yellow color persists after filtration, check for leaching of the scavenger or oxidation of the amine. Ensure you are using a silica-bound scavenger, not a soluble polymer.

Q3: Can I use 1,3,5-triazine-2,4,6-trithiol (TMT) directly? A: While TMT is effective, the free acid form is often insoluble in organic solvents. Use the MP-TMT (resin-bound) version or the sodium salt in an aqueous wash. Adding solid free TMT to a DCM reaction often results in poor scavenging because the scavenger never dissolves to interact with the metal.

Q4: The product is oiling out during the aqueous wash (Protocol B). A: This is common with pyridine ketones.

  • Fix: Add a co-solvent like THF or Isopropanol (5-10%) to the organic layer to improve phase behavior.

  • Alternative: Switch to Protocol A (Solid Scavengers) to avoid the aqueous interface entirely.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • Biotage. (2023).[1] Metal Scavenger User Guide: Strategies for Work-up and Purification. Link

  • Sigma-Aldrich. (2024). SiliaMetS® Metal Scavengers Selection Guide. Link

  • Phillips, S. T., et al. (2018). Minimizing Metal Impurities in Cross-Coupling Reactions. Journal of Organic Chemistry. Link

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Validation & Comparative

1H NMR spectrum analysis of 1-(2-Amino-5-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(2-Amino-5-chloropyridin-3-yl)ethanone: A Comparative Approach

Introduction

1-(2-Amino-5-chloropyridin-3-yl)ethanone is a polysubstituted pyridine derivative that serves as a crucial building block in medicinal chemistry and materials science. Its structural features—an electron-donating amino group, an electron-withdrawing chloro group, and a ketone functionality—create a unique electronic and steric environment. Accurate structural elucidation and purity assessment are paramount for its application in drug development and other advanced fields.

This guide, designed for researchers and analytical scientists, provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Amino-5-chloropyridin-3-yl)ethanone. We will explore the causality behind spectral features and compare the insights gained from ¹H NMR with complementary analytical techniques, including ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This integrated approach ensures a comprehensive and unambiguous characterization of the molecule.

¹H NMR Spectroscopy: The Cornerstone of Structural Elucidation

Proton (¹H) NMR spectroscopy is the primary and most powerful technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. The analysis hinges on three key parameters: chemical shift (δ), signal integration, and spin-spin coupling (splitting).

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the electronic effects of the substituents on the pyridine ring, we can predict the ¹H NMR spectrum of 1-(2-Amino-5-chloropyridin-3-yl)ethanone. The electron-donating amino group (-NH₂) tends to shield nearby protons (shifting them upfield), while the electron-withdrawing acetyl (-COCH₃) and chloro (-Cl) groups deshield them (shifting them downfield).

Table 1: Predicted ¹H NMR Spectral Data for 1-(2-Amino-5-chloropyridin-3-yl)ethanone

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (CH₃)~2.5Singlet (s)3HAliphatic methyl protons adjacent to a carbonyl group.
H-b (NH₂)~6.0 - 7.0Broad Singlet (br s)2HAmine protons; often broad due to quadrupole broadening and exchange. Shift is solvent-dependent.
H-c (Ar-H)~7.9Doublet (d)1HAromatic proton ortho to the chloro group and meta to the amino group. Deshielded by the adjacent acetyl group.
H-d (Ar-H)~8.2Doublet (d)1HAromatic proton ortho to the amino group and meta to the chloro group. Deshielded by the pyridine nitrogen.

Note: Predicted values are based on standard chemical shift tables and data from similar substituted pyridines. The exact values can vary depending on the solvent and concentration.

Workflow for ¹H NMR Spectrum Interpretation

The logical process for interpreting the ¹H NMR spectrum involves a systematic evaluation of its features to assemble the molecular structure.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Elucidation A Prepare Sample (Solvent, Standard) B Acquire Spectrum A->B C Identify Number of Signals (Unique Protons) B->C D Analyze Chemical Shifts (δ) (Electronic Environment) C->D E Analyze Integration (Proton Ratio) D->E F Analyze Splitting Patterns (Neighboring Protons) E->F G Assemble Fragments F->G H Propose Structure G->H I Verify with Other Data H->I

Caption: Workflow for ¹H NMR spectral analysis.

A Comparative Guide to Complementary Analytical Techniques

While ¹H NMR is indispensable, a robust characterization relies on integrating data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy identifies the number of unique carbon environments and provides information about the nature of each carbon atom (e.g., aliphatic, aromatic, carbonyl). Due to the low natural abundance (1.1%) of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon.[1]

  • Strengths vs. ¹H NMR: Directly confirms the carbon framework and the presence of quaternary carbons, which are invisible in ¹H NMR. The wider chemical shift range (~200 ppm) often leads to less signal overlap compared to ¹H NMR.

  • Weaknesses vs. ¹H NMR: Significantly lower sensitivity, requiring more sample or longer acquisition times.[1] Standard decoupled spectra do not provide information about the number of attached protons (though techniques like DEPT can).

Table 2: Predicted ¹³C NMR and FTIR Data vs. Mass Spectrometry Data

TechniqueParameterPredicted Value/ObservationInformation Gained
¹³C NMR Chemical Shift (δ)~25 ppm (CH₃)Confirms carbon environments
~110-160 ppm (Aromatic C)
~195 ppm (C=O)
Mass Spec (ESI+) Molecular Ionm/z 171.03 [M+H]⁺Confirms molecular weight and formula
Isotope Patternm/z 173.03 (~33% intensity)Confirms presence of one chlorine atom
FTIR Wavenumber (cm⁻¹)3450-3300 cm⁻¹ (N-H stretch)Identifies key functional groups
1680 cm⁻¹ (C=O stretch)
1600-1450 cm⁻¹ (Aromatic C=C)
~1100 cm⁻¹ (C-Cl stretch)
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound with high accuracy. Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that typically yield the protonated molecular ion [M+H]⁺ with minimal fragmentation.[2]

  • Strengths vs. ¹H NMR: Unambiguously determines the molecular formula (when using high-resolution MS). It is highly sensitive, requiring only trace amounts of sample. The isotopic pattern for elements like chlorine and bromine provides definitive evidence of their presence.

  • Weaknesses vs. ¹H NMR: Provides limited information about the specific connectivity of atoms. Isomers often cannot be distinguished by MS alone.

The presence of a single chlorine atom in 1-(2-Amino-5-chloropyridin-3-yl)ethanone will produce a characteristic M+2 peak (from the ³⁷Cl isotope) with an intensity approximately one-third that of the molecular ion peak (from the ³⁵Cl isotope).

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying which groups are present in a molecule.[3][4]

  • Strengths vs. ¹H NMR: Provides a rapid and straightforward method for identifying functional groups. It is non-destructive and requires minimal sample preparation.[4]

  • Weaknesses vs. ¹H NMR: Provides no information on the overall molecular structure or the connectivity of the carbon-hydrogen framework. The "fingerprint region" (<1500 cm⁻¹) can be complex and difficult to interpret for molecules with many single bonds.

For our target molecule, FTIR would clearly show absorptions for the N-H bonds of the primary amine, the C=O bond of the ketone, and vibrations associated with the aromatic ring and C-Cl bond.[5]

Integrated Spectroscopic Approach

The most confident structural assignment is achieved by combining the data from these complementary techniques. Each method validates the others, creating a self-consistent and definitive characterization.

G MS Mass Spectrometry (m/z = 171/173) Structure Final Structure: 1-(2-Amino-5-chloro -pyridin-3-yl)ethanone MS->Structure Confirms Molecular Formula C₇H₇ClN₂O FTIR FTIR (C=O, N-H, C-Cl) FTIR->Structure Confirms Functional Groups H_NMR ¹H NMR (Connectivity, Proton Env.) H_NMR->Structure Determines C-H Framework C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure Confirms Carbon Count

Caption: Integrated approach for structural elucidation.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation and Acquisition (¹H and ¹³C)
  • Sample Weighing: Accurately weigh 5-10 mg of 1-(2-Amino-5-chloropyridin-3-yl)ethanone directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Causality: DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in -NH₂ groups. CDCl₃ is a less polar alternative.

  • Standard Addition: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer on a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans). Following this, acquire a proton-decoupled ¹³C spectrum (e.g., 1024 or more scans, due to lower sensitivity).

Protocol 2: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI source.

  • Infusion: Introduce the sample solution into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Causality: The basic nitrogen atoms on the pyridine ring and the amino group are readily protonated, making positive ion mode the logical choice for ESI.

Protocol 3: FTIR Spectroscopy (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR unit. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Conclusion

The structural characterization of 1-(2-Amino-5-chloropyridin-3-yl)ethanone is a clear example of the synergy between modern analytical techniques. While ¹H NMR spectroscopy provides the most detailed information regarding the proton framework and connectivity, it is through its integration with ¹³C NMR, Mass Spectrometry, and FTIR that an unambiguous and robust structural verification is achieved. This comparative guide illustrates a validated workflow that empowers researchers to confidently identify and characterize complex organic molecules, ensuring the integrity of their scientific endeavors.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (Link: [Link])

  • University of Calgary. (n.d.). 13C NMR. Chem LibreTexts. (Link: [Link])

  • Royal Society of Chemistry. (n.d.). Mass spectrometry. (Link: [Link])

  • Gunasekeran, S., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Link: [Link])

  • Marburg University. (n.d.). Mass Spectrometry and Elemental analysis. (Link: [Link])

Sources

Decoding the Vibrational Fingerprint: A Comparative Guide to the FTIR Characteristic Peaks of 2-amino-5-chloro-3-acetylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint." This guide offers an in-depth analysis of the expected FTIR spectral characteristics of 2-amino-5-chloro-3-acetylpyridine, a substituted pyridine derivative of interest in medicinal chemistry.

The Logic of Spectral Prediction

The interpretation of an FTIR spectrum is fundamentally about associating absorption bands with the vibrational modes of specific functional groups. The energy of these vibrations is sensitive to the electronic and steric environment. Our analytical workflow involves correlating the known spectral features of our reference molecules to predict the spectrum of the target compound.

G cluster_0 Reference Molecules & Spectra cluster_1 Target Molecule cluster_2 Predicted Spectral Profile A 2-Amino-5-chloropyridine (Known Experimental FTIR Data) C 2-Amino-5-chloro-3-acetylpyridine A->C Provides fingerprint of 2-amino & 5-chloro substituents on pyridine ring B 2-Acetylpyridine (Known Experimental FTIR Data) B->C Provides fingerprint of 3-acetyl substituent on pyridine ring D Predicted FTIR Peaks & Shifts C->D Synthesized Analysis

Caption: Logical workflow for predicting the FTIR spectrum of the target molecule.

Comparative Spectral Analysis: Building the Fingerprint

The core of our analysis lies in comparing the known vibrational modes of our reference compounds. We will use the comprehensive experimental and theoretical data available for 2-amino-5-chloropyridine[1][2][3] and 2-acetylpyridine[4] to forecast the spectrum of 2-amino-5-chloro-3-acetylpyridine.

The introduction of a strong electron-withdrawing acetyl group at the C3 position, adjacent to the amino group at C2, is expected to induce significant electronic and steric effects. These effects will manifest as predictable shifts in the vibrational frequencies of the amino group and the pyridine ring system, alongside the appearance of new bands characteristic of the acetyl group itself.

Vibrational Mode2-Amino-5-chloropyridine (Experimental cm⁻¹)[1][2]2-Acetylpyridine (Experimental cm⁻¹)[4]2-Amino-5-chloro-3-acetylpyridine (Predicted Region cm⁻¹) Rationale & Expert Insights
N-H Asymmetric Stretch 3425N/A~3450 - 3480 The adjacent electron-withdrawing acetyl group is expected to slightly increase the bond strength and frequency of the N-H stretch. This peak is typically sharp.
N-H Symmetric Stretch 3314N/A~3320 - 3340 Similar to the asymmetric stretch, a slight blue shift is anticipated. The presence of two distinct N-H bands is a hallmark of a primary amine.
Aromatic C-H Stretch 3095, 30553056, 3008~3050 - 3100 These peaks are of medium to weak intensity and appear just above 3000 cm⁻¹, characteristic of sp² C-H bonds.
C=O Carbonyl Stretch N/A1694~1685 - 1695 This will be one of the strongest and most diagnostic peaks in the spectrum. Its position is slightly lower than a typical aliphatic ketone (~1715 cm⁻¹) due to electronic conjugation with the pyridine ring.
NH₂ Scissoring (Bend) 1638N/A~1630 - 1645 This strong peak is characteristic of the primary amine deformation and may overlap with the highest frequency ring stretching mode.
Pyridine Ring C=C/C=N Stretch 1599, 1563, 1471, 14351584, 1468, 1431~1580 - 1610, ~1430-1480 This region contains multiple strong to medium bands. The pattern will be complex, resulting from the combined influences of all three substituents. Expect strong absorptions around 1585 cm⁻¹ and 1460 cm⁻¹.
C-CH₃ Symmetric Bend N/A1359~1355 - 1365 A medium intensity peak characteristic of the "umbrella" mode of the acetyl's methyl group.
C-N Stretch (Aromatic) 1324N/A~1320 - 1330 This band arises from the stretching of the bond between the amino group and the pyridine ring.
Pyridine Ring Breathing 994993~990 - 1000 A characteristic, often sharp, band for the pyridine ring itself. Its position is relatively insensitive to substitution in this case.
C-Cl Stretch 730N/A~720 - 740 This peak is found in the lower fingerprint region and can be of variable intensity. Its presence confirms the halogenation of the ring.

Key Diagnostic Peaks to Confirm Identity

For a researcher synthesizing or verifying a sample of 2-amino-5-chloro-3-acetylpyridine, the following combination of peaks would serve as a strong confirmation of its identity:

  • Two distinct N-H stretching peaks in the 3300-3500 cm⁻¹ region, confirming the primary amine.

  • A very strong, sharp C=O stretching absorption between 1685-1695 cm⁻¹, confirming the conjugated acetyl group.

  • A strong NH₂ scissoring band around 1630-1645 cm⁻¹.

  • A complex pattern of strong absorptions in the 1400-1610 cm⁻¹ range , characteristic of the substituted pyridine ring.

  • A C-Cl stretching band in the 720-740 cm⁻¹ region.

Recommended Experimental Protocol: ATR-FTIR

To obtain a high-quality spectrum of a solid sample like 2-amino-5-chloro-3-acetylpyridine, Attenuated Total Reflectance (ATR) is the preferred method due to its speed, ease of use, and minimal sample preparation.

Objective: To acquire a high-fidelity mid-infrared spectrum (4000-400 cm⁻¹) of the solid sample.

Apparatus:

  • FTIR Spectrometer (e.g., Thermo Scientific™ Nicolet™ Summit™ X FTIR Spectrometer).

  • ATR accessory with a diamond or germanium crystal.

  • Spatula and isopropanol for cleaning.

Methodology:

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue lightly soaked in isopropanol. Allow the solvent to fully evaporate.

    • Lower the ATR anvil and collect a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹. This is crucial as it subtracts the IR absorption from ambient CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal itself.

  • Sample Application:

    • Retract the ATR anvil.

    • Place a small amount (typically 1-5 mg) of the crystalline powder onto the center of the ATR crystal. A sufficient amount is needed to completely cover the crystal surface.

    • Lower the anvil and apply consistent pressure using the built-in pressure clamp. This ensures intimate contact between the sample and the crystal, which is critical for a strong, high-quality signal.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • The resulting spectrum should be automatically ratioed against the background.

    • If the peaks appear distorted (e.g., with "derivative-like" features), an ATR correction may be applied using the spectrometer software. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Clean the ATR crystal and anvil thoroughly with isopropanol to prepare for the next sample.

This self-validating protocol ensures that the collected spectrum is a true representation of the sample, free from atmospheric interference and artifacts from the measurement technique itself.

References

  • Cook, D. (1961). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 15, 28-30. Available at: [Link]

  • Sundaraganesan, N., Ilakiamani, S., Anand, B., Saleem, H., & Dominic Joshua, B. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586–594. Available at: [Link]

  • Sundaraganesan, N., Ilakiamani, S., Anand, B., Saleem, H., & Dominic Joshua, B. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-94. (via PubMed). Available at: [Link]

  • Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Available at: [Link]

  • NIST. (n.d.). 2-Amino-5-chloropyridine. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-3-chloropyridine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved February 17, 2026, from [Link]

  • University of Illinois. (2015). Infrared Spectroscopy. Department of Chemistry, Illinois State University. Available at: [Link]

  • California State Polytechnic University, Pomona. (n.d.). Simplified Infrared Correlation Chart. Retrieved February 17, 2026, from [Link]

  • Singh, S. K., & Yadav, R. A. (2007). FTIR absorption spectra and thermodynamic functions of 5-chloro-2,3-dihydroxy pyridine. Indian Journal of Physics, 81, 1023-1031. Available at: [Link]

  • Petkova, I., Stoyanova, M., & Philipova, I. (2013). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications, 45(4), 543-548. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved February 17, 2026, from [Link]

  • Krishnakumar, V., & John, X. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

  • Arslan, H., et al. (2021). Theoretical and experimental IR spectra and assignments of 3-aminopyridine. ResearchGate. Retrieved February 17, 2026, from [Link]

  • Zhao, C., Fan, Z., & Du, B. (2015). A combined experimental and theoretical study on vibrational spectra of 2-acetylpyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 90–95. Available at: [Link]

  • Arslan, N., et al. (2007). The molecular structure and vibrational spectra of 3-acetyl-4-[N-(2'-aminopyridinyl)-3-amino]-3-buten-2-one by Hartree-Fock and density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(5), 1201-5. Available at: [Link]

  • Zhao, C., Fan, Z., & Du, B. (2015). A combined experimental and theoretical study on vibrational spectra of 2-acetylpyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 90-95. (via PubMed). Available at: [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3467. Available at: [Link]

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Difference between 1-(2-Amino-5-chloropyridin-3-yl)ethanone and its 5-bromo analog

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 1-(2-Amino-5-chloropyridin-3-yl)ethanone vs. 1-(2-Amino-5-bromopyridin-3-yl)ethanone Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the development of kinase inhibitors (e.g., Tpl2, SHP2) and heterocyclic scaffolds like 1,8-naphthyridines, 1-(2-amino-5-bromopyridin-3-yl)ethanone (Compound B) and its 5-chloro analog (Compound A) serve as critical "lynchpin" intermediates.

The choice between these two analogs is rarely arbitrary; it dictates the synthetic strategy for downstream functionalization:

  • The 5-Bromo Analog is the preferred choice for early-stage discovery where late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) is required at the C5 position.

  • The 5-Chloro Analog is the superior choice for process scalability and cost-efficiency when the C5 substituent is fixed or when the C5-halogen is intended to remain as a metabolic blocker (preventing oxidation).

This guide analyzes the physicochemical differences, synthetic accessibility, and reactivity profiles of these two scaffolds to support evidence-based selection in drug design.

Product Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following table summarizes the key properties. Note that while the bromo analog is a standard catalog item, the chloro analog is frequently synthesized in situ or custom-manufactured due to the lower demand for the less reactive chloride in discovery libraries.

FeatureCompound A (Chloro Analog) Compound B (Bromo Analog)
Chemical Name 1-(2-Amino-5-chloropyridin-3-yl)ethanone1-(2-Amino-5-bromopyridin-3-yl)ethanone
Structure
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CAS Number Not broadly standardized (Custom)1196154-61-6
Formula C₇H₇ClN₂OC₇H₇BrN₂O
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 170.60 g/mol 215.05 g/mol
Physical State Off-white to pale yellow solidYellow to brown solid
Melting Point ~134–138 °C (est. based on amine precursor)165–170 °C
C5-Halogen Bond Energy ~400 kJ/mol (C-Cl)~330 kJ/mol (C-Br)
Primary Utility Stable intermediate; Metabolic blockerReactive handle for Pd-coupling

Synthetic Accessibility

Both compounds are most efficiently synthesized via the Nitrile-Grignard Route . Direct Friedel-Crafts acetylation of the 2-amino-5-halopyridine is generally poor due to ring deactivation by the halogen and the amino group's tendency to complex with Lewis acids.

The "Gold Standard" Synthesis: Nitrile Addition

The most robust route proceeds from the corresponding 2-amino-5-halonicotinonitrile , which is treated with methylmagnesium bromide (MeMgBr).

SynthesisRoute Start 2-Amino-5-halopyridine (X = Cl or Br) Iodination Regioselective Iodination (NIS, DMF) Start->Iodination Step 1 Cyano 2-Amino-5-halo- nicotinonitrile Iodination->Cyano Pd(CN)2 / CuCN Step 2 Grignard Grignard Addition (MeMgBr, THF) Cyano->Grignard Step 3 Product Target Acetylpyridine (Product) Grignard->Product Hydrolysis

Figure 1: General synthetic workflow for 2-amino-3-acetyl-5-halopyridines.

Comparative Notes:
  • Starting Material Cost: 2-Amino-5-chloropyridine is significantly cheaper than the 5-bromo analog, making the Chloro-Ethanone more attractive for multi-kilogram scale-up if C5 functionalization is not needed.

  • Reaction Cleanliness: The Grignard addition to the nitrile is cleaner for the Chloro analog. The Bromo analog carries a risk of metal-halogen exchange at the C5 position if the Grignard reagent is added too rapidly or at elevated temperatures, leading to des-bromo impurities.

Reactivity Profile & Decision Guide

The critical decision factor is the reactivity difference between the C-Cl and C-Br bonds.

A. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
  • 5-Bromo Analog: The C-Br bond is highly reactive toward oxidative addition by Pd(0). It allows for chemoselective coupling at C5 without affecting the acetyl group or the amino group.

    • Standard Conditions: Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°C.

    • Outcome: High yields (>85%) of C5-arylated products.

  • 5-Chloro Analog: The C-Cl bond is inert under standard Suzuki conditions. It requires specialized, electron-rich ligands (e.g., XPhos, SPhos, Buchwald precatalysts) to effect coupling.

    • Utility: This inertness is an advantage if you wish to derivatize the 3-acetyl or 2-amino groups (e.g., Friedländer cyclization) before modifying the C5 position, protecting the halogen for a later step.

B. Friedländer Condensation (Naphthyridine Synthesis)

Both analogs undergo condensation with ketones/aldehydes to form 1,8-naphthyridines.

  • Mechanism: The 2-amino group forms a Schiff base with the carbonyl of the coupling partner, followed by intramolecular aldol condensation of the 3-acetyl group.

  • Impact of Halogen: The electron-withdrawing nature of the halogen (Br > Cl slightly) increases the acidity of the amino protons, potentially accelerating the initial Schiff base formation.

Decision Tree: Which to Choose?

DecisionTree Start Start: Select Scaffold Q1 Is C5 functionalization required? Start->Q1 Yes Use 5-Bromo Analog Q1->Yes Yes No No Q1->No No (C5 remains Halogen) Note Note: Br enables Suzuki coupling at 80°C Yes->Note Allows mild Pd coupling Q2 Is metabolic stability critical? No->Q2 Is Cost/Scale critical? High Use 5-Chloro Analog (Stronger C-X bond) Q2->High Yes Low Use 5-Chloro Analog (Lower Cost) Q2->Low No

Figure 2: Strategic decision matrix for selecting the Chloro vs. Bromo analog.

Experimental Protocols

Protocol A: Synthesis of 1-(2-Amino-5-bromopyridin-3-yl)ethanone

Adapted from Heterocycles 2011, 83, 4 and related patent literature.

Objective: Selective formation of the ketone from the nitrile precursor.

  • Reagents:

    • 2-Amino-5-bromonicotinonitrile (1.0 eq)

    • Methylmagnesium bromide (MeMgBr), 3.0 M in ether (3.5 eq)

    • Anhydrous THF (10 vol)

    • Sulfuric acid (aqueous, 10%)

  • Procedure:

    • Setup: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere. Charge with 2-Amino-5-bromonicotinonitrile and anhydrous THF. Cool to 0°C.

    • Addition: Add MeMgBr dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent metal-halogen exchange at the C5-Br position.

    • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by TLC/LCMS should show consumption of nitrile.

    • Hydrolysis: Cool back to 0°C. Quench cautiously with 10% H₂SO₄ (exothermic!). Stir vigorously for 1 hour to hydrolyze the intermediate imine to the ketone.

    • Workup: Neutralize with NaHCO₃. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via silica chromatography (Hexane/EtOAc).

    • Yield: Expected yield 65–75%.

Protocol B: Representative Suzuki Coupling (5-Bromo Analog)

Demonstrating the reactivity advantage of the bromo-species.

  • Reagents:

    • 1-(2-Amino-5-bromopyridin-3-yl)ethanone (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2.0 M aqueous, 3.0 eq)

    • Dioxane (10 vol)

  • Procedure:

    • Combine all reagents in a pressure vial. Degas with N₂ for 5 minutes.

    • Heat to 85°C for 4 hours.

    • Observation: The reaction proceeds cleanly to the 5-phenyl derivative.

    • Note: If using the 5-Chloro analog , this protocol would fail (yielding recovered starting material). Successful coupling of the chloride would require Pd₂(dba)₃/XPhos and heating to 110°C .

References

  • Synthesis of 2-Amino-5-bromopyridines

    • Sonavane, S., et al.[9] "A Convenient and Scalable Process for Preparation of 2,5-Dibromopyridine."[9] Heterocyclic Letters, 2021, 11(3), 447-452.[9] Link

  • Reactivity of Halogenated Aminopyridines

    • Lérida, L., et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles (Analogous Pyridine Reactivity)." Academia.edu. Link

  • Friedländer Synthesis Applications

    • Guidechem. "Synthesis of 2-Amino-5-chloropyridine and derivatives." Link

  • Commercial Availability & Properties

    • BLD Pharm. "1-(2-Amino-5-bromopyridin-3-yl)ethanone Product Page." Link

    • ChemicalBook. "2-Amino-5-chloropyridine Properties." Link

Sources

Comparative Guide: UV-Vis Absorption of 3-Acetyl-2-amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3-acetyl-2-amino-5-chloropyridine , contrasting it with its primary precursor, 2-amino-5-chloropyridine .[1][2][3]

The specific experimental ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 for the 3-acetyl derivative is rarely reported in open literature compared to its precursor.[1][4] Therefore, this guide synthesizes verified experimental data  for the precursor with theoretical auxochromic shifts  derived from the structural integration of the acetyl group, providing a calculated expectation range for researchers.

Executive Summary
  • Compound: 3-Acetyl-2-amino-5-chloropyridine (IUPAC: 1-(2-amino-5-chloropyridin-3-yl)ethanone).[1][2][3]

  • Primary Chromophore: Pyridine ring modified by a "Push-Pull" electronic system (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     donor 
    
    
    
    Acetyl acceptor).[1][3][4]
  • Key Insight: While the precursor (2-amino-5-chloropyridine) exhibits characteristic absorption at 240 nm and 280 nm , the introduction of the 3-acetyl group induces a significant bathochromic (red) shift , extending absorption into the 315–345 nm range.[1] This is driven by the formation of a planar, intramolecularly hydrogen-bonded system.[1][2]

Structural & Electronic Analysis

The drastic difference in optical properties between the precursor and the target product is dictated by the ortho-amino ketone motif.[1][2][4]

FeaturePrecursor: 2-Amino-5-chloropyridine Target: 3-Acetyl-2-amino-5-chloropyridine
Electronic System Disrupted pyridine resonance.[1][2][3] Chlorine exerts weak inductive withdrawal (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

) but mesomeric donation (

).[1][3]
Push-Pull System. Strong conjugation between electron-rich amino group (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

) and electron-poor acetyl group (

).[1][3]
Conformation Amino group can rotate; slight pyramidalization possible.[1][2][3][4]Planar. Locked by intramolecular H-bond (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

).[1][3][4]
Transitions ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(Ring) and

(Amino/Cl lone pairs).
New low-energy Charge Transfer (CT) band.[1][3][4]

(Exp/Calc)
240 nm, 280 nm (Verified)315 – 345 nm (Predicted Range)
Mechanism of the Bathochromic Shift

The 3-acetyl group acts as a strong ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-acceptor.[1][4] When placed ortho to the amino donor:
  • Resonance Extension: The conjugation length increases significantly (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).[1][3][4]
    
  • Planarization: The intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen locks the molecule in a planar conformation, maximizing orbital overlap and lowering the energy gap (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) for the 
    
    
    
    transition.[3][4]
Experimental Data & Comparison
A. Precursor: 2-Amino-5-chloropyridine [1][2][3][4][5][6][7][8]
  • Solvent: Ethanol / Methanol[1][2][4]

  • 
     1: 240 ± 2 nm  (High intensity, 
    
    
    
    ) – Attributed to the primary
    
    
    transition of the pyridine ring.[1][3]
  • 
     2: 280 ± 5 nm  (Medium intensity, shoulder) – Attributed to the interaction of the amino auxochrome with the ring (B-band).[1][3]
    
  • Cut-off: Absorption effectively ceases >348 nm.[1][2][4]

B. Target: 3-Acetyl-2-amino-5-chloropyridine

Based on Woodward-Fieser rules for heterocyclic systems and data from analogous ortho-aminoacetylpyridines:

  • Predicted

    
    : 325 ± 10 nm [1][3][9]
    
  • Appearance: The compound is typically yellow to orange crystalline solid, confirming absorption tailing into the visible region (>400 nm).[3][4][9]

  • Solvent Effect:

    • Non-polar (Hexane/Dioxane): Vibrational fine structure may be visible; ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       typically lower (blue-shifted).[1][3]
      
    • Polar Protic (MeOH/Water): Loss of fine structure; slight red shift due to stabilization of the excited CT state, though intermolecular H-bonding may compete with the intramolecular bond.[1][2][3][4]

Visualization: Electronic Transitions & Workflow

The following diagram illustrates the structural causality behind the spectral shift and the recommended workflow for verification.

G Precursor Precursor: 2-Amino-5-chloropyridine StructChange Structural Modification: + Acetyl Group (C3) + Intramolecular H-Bond Precursor->StructChange Acetylation LambdaPre λmax: 240, 280 nm (UV Region) Precursor->LambdaPre Target Target: 3-Acetyl-2-amino-5-chloropyridine LambdaTar λmax: ~325 nm (Near-UV/Vis) Target->LambdaTar StructChange->Target ElecEffect Electronic Effect: Push-Pull Conjugation (NH2 -> C=O) StructChange->ElecEffect SpecShift Spectral Outcome: Bathochromic Shift (+40-50 nm) ElecEffect->SpecShift SpecShift->LambdaTar Red Shift

Figure 1: Causality map linking structural acetylation to the observed bathochromic shift in UV-Vis absorption.[1][2]

Standardized Characterization Protocol

To experimentally verify the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 for your specific batch, follow this self-validating protocol. This method minimizes aggregation effects which can distort the Charge Transfer band.[1][3][4]
Reagents & Equipment
  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN).[1][3][4] Avoid acidic solvents as protonation of the pyridine nitrogen will collapse the Push-Pull system and blue-shift the spectrum.[1][2][3]

  • Blank: Pure solvent (same batch).[1][2][3][4]

  • Cuvette: Quartz (1 cm path length).

Step-by-Step Workflow
  • Stock Solution: Prepare a

    
     stock solution.
    
    • Calculation: Weigh ~17.0 mg of 3-acetyl-2-amino-5-chloropyridine (MW: 170.59 g/mol ) into a 100 mL volumetric flask. Dissolve in MeOH.

  • Working Solution: Dilute

    
     of stock into 
    
    
    
    of MeOH (Final conc:
    
    
    ).
    • Target Absorbance: 0.6 – 0.8 AU.[1][2][3][4]

  • Measurement: Scan from 200 nm to 500 nm .

  • Validation:

    • Check for the isosbestic point if performing a pH titration.[1][2][3][4]

    • The appearance of a band >310 nm confirms the presence of the acetyl group.[2][4] Absence of this band suggests failed acetylation (presence of starting material only).[2][4]

References
  • NIST Chemistry WebBook. 2-Amino-5-chloropyridine Spectral Data.[1][2][4] National Institute of Standards and Technology.[1][2][4] Link[1][9]

  • PubChem. Compound Summary: 2-Amino-5-chloropyridine.[1][2][4][6][8] National Library of Medicine.[1][2][3][4] Link[1][3][9]

  • ChemicalBook. 2-Amino-3-acetylpyridine Properties (Analog Reference).Link[1][3][9]

  • ResearchGate. UV-Vis absorption spectra for 2-Amino-5-Chloropyridine tetrachloromercurate. (Demonstrating cut-off at 348 nm for the complex). Link

Sources

Elemental analysis standards for C7H7ClN2O compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Elemental Analysis Standards for C7H7ClN2O Compounds

In the precise world of pharmaceutical development and scientific research, the unambiguous characterization of a chemical entity is a cornerstone of progress. For a compound with the molecular formula C7H7ClN2O, verifying its elemental composition is a critical first step, validating its synthesis and ensuring the integrity of all subsequent data. This guide offers a comparative analysis of the prevailing standards and methodologies for the elemental analysis of such compounds, grounded in established scientific principles to support researchers in achieving accurate and defensible results.

The Foundational Benchmark: Theoretical Composition

Before embarking on any experimental analysis, it is essential to establish the theoretical elemental composition derived from the molecular formula. For C7H7ClN2O, which has a molecular weight of approximately 170.60 g/mol , the expected mass percentages are:

  • Carbon (C): 49.28%

  • Hydrogen (H): 4.13%

  • Chlorine (Cl): 20.78%

  • Nitrogen (N): 16.42%

  • Oxygen (O): 9.38%

These values serve as the ultimate reference point for all analytical measurements.

A Comparative Overview of Analytical Techniques

The determination of the elemental composition of a C7H7ClN2O compound necessitates a combination of analytical techniques, each tailored to specific elements. The most robust and widely accepted methods are detailed below.

TechniqueElements DeterminedPrincipleAdvantagesLimitations
Combustion Analysis C, H, NThe sample is combusted at high temperatures in a pure oxygen environment, converting C to CO2, H to H2O, and N to N2. These gases are then separated and quantified.[1][2][3]High precision and accuracy, small sample size required, well-established and automated.[2][4]Not suitable for volatile samples without special handling; indirect method for some elements.[5][6]
Schöniger Oxygen Flask Combustion ClThe organic sample is combusted in a sealed flask containing oxygen. The resulting hydrogen chloride is absorbed into a solution and the chloride ions are titrated.[7][8][9]Simple, cost-effective, and accurate for halogen determination.[7][10]Can be time-consuming, requires manual dexterity, potential for incomplete combustion with certain sample types.
Ion Chromatography (IC) ClFollowing combustion or digestion, the resulting solution containing chloride ions is injected into an IC system for separation and quantification.[11][12]High sensitivity and selectivity, can simultaneously analyze multiple anions.[11][13]Requires sample digestion/combustion prior to analysis, potential for matrix interference.[12][14]
Pyrolysis OThe sample is heated to a high temperature in an inert atmosphere, converting oxygen to carbon monoxide, which is then quantified.[15][16][17]Direct measurement of oxygen content.[16]Less common than combustion analysis, can be affected by certain metal oxides and fluorine-containing compounds.[17][18]

The Role of Certified Reference Materials (CRMs)

To ensure the accuracy and traceability of elemental analysis results, the use of Certified Reference Materials is indispensable.[19] CRMs are highly characterized materials with known elemental compositions and associated uncertainties, produced by accredited bodies.[19][20] They are used for instrument calibration, method validation, and ongoing quality control.[21] For a C7H7ClN2O compound, it is advisable to select a CRM with a similar matrix and elemental concentrations.

Experimental Protocols

Protocol 1: Determination of C, H, and N by Combustion Analysis

This protocol is based on the principles outlined in ASTM D5291.[5][22][23][24]

  • Instrument Preparation: Ensure the elemental analyzer's combustion and reduction furnaces have reached their designated temperatures (typically 900-1000°C). Check for leaks and ensure a stable baseline.

  • Calibration:

    • Accurately weigh approximately 1-3 mg of a suitable CRM (e.g., Acetanilide) into a tin capsule.

    • Analyze a minimum of three CRM samples to establish a calibration curve.

    • The instrument software will use the known elemental composition of the CRM to generate response factors.

  • Sample Analysis:

    • Accurately weigh 1-3 mg of the C7H7ClN2O sample into a tin capsule.

    • Introduce the encapsulated sample into the instrument's autosampler or manual injection port.

  • Data Acquisition and Analysis:

    • Initiate the analysis sequence. The sample undergoes combustion, and the resulting gases (CO2, H2O, N2) are separated and detected.[4]

    • The instrument's software calculates the mass percentages of C, H, and N based on the established calibration.

  • Quality Control:

    • Analyze a blank (empty tin capsule) to assess the system's background levels.

    • Periodically re-analyze the CRM to verify the stability of the calibration.

G cluster_prep Preparation cluster_analysis Analysis cluster_output Output weigh Accurate Weighing of Sample encapsulate Encapsulation in Tin Foil weigh->encapsulate combust High-Temperature Combustion encapsulate->combust separate Gas Separation combust->separate detect Detection (TCD) separate->detect calculate Calculation of %C, %H, %N detect->calculate

Caption: Workflow for C, H, N determination by combustion analysis.

Protocol 2: Determination of Cl by Schöniger Oxygen Flask Combustion
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the C7H7ClN2O sample onto a piece of halogen-free filter paper.

    • Fold the paper and place it in a platinum gauze sample holder.

  • Combustion:

    • Add a suitable absorbing solution (e.g., dilute sodium hydroxide with hydrogen peroxide) to the heavy-walled combustion flask.

    • Flush the flask with pure oxygen.

    • Ignite the filter paper fuse and quickly insert the stoppered sample holder into the flask.[25]

  • Absorption:

    • Once combustion is complete, allow the flask to cool.

    • Shake the flask intermittently for 5-10 minutes to ensure complete absorption of the combustion products into the solution.[25]

  • Titration:

    • Quantitatively transfer the absorbing solution to a beaker.

    • Acidify the solution with nitric acid.

    • Titrate the chloride ions with a standardized solution of silver nitrate, using a potentiometric endpoint or an appropriate indicator.

G cluster_prep Preparation cluster_combustion Combustion & Absorption cluster_quantification Quantification weigh Weigh Sample onto Filter Paper combust Ignite in Oxygen-Filled Flask weigh->combust absorb Absorb HCl into Solution combust->absorb titrate Titrate Chloride with Silver Nitrate absorb->titrate calculate Calculate %Cl titrate->calculate

Caption: Workflow for Chlorine determination via Schöniger flask.

Ensuring Trustworthiness: A Self-Validating System

To maintain the integrity of the analytical results, a robust quality assurance framework is essential. This should include:

  • Method Blanks: Regularly analyzing blanks to monitor for contamination.[21]

  • Replicate Analyses: Performing duplicate or triplicate analyses of samples to assess precision.

  • Control Charting: Plotting the results of CRMs over time to monitor for any drift in instrument performance.

  • Purity Confirmation: The sum of the experimentally determined mass percentages of all elements should be close to 100%. Significant deviations may indicate the presence of impurities or errors in the analysis.

By integrating these rigorous analytical techniques with a comprehensive quality control program, researchers and drug development professionals can confidently ascertain the elemental composition of C7H7ClN2O compounds, ensuring a solid foundation for their scientific endeavors.

References

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • ASTM International. (2021). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM D5291-20. Retrieved from [Link]

  • ASTM International. (2010). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM D5291-10.
  • Pella, E., & Colombo, B. (1973). Improved instrumental determination of oxygen in organic compounds by pyrolysis-gas chromatography.
  • Diduco. (n.d.). Analyte: chloride. Retrieved from [Link]

  • Defense Technical Information Center. (1964). The Determination of Chlorine and Ionic Chloride in Organic Compounds. DTIC. Retrieved from [Link]

  • Exeter Analytical, Inc. (n.d.). DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440. Retrieved from [Link]

  • Kelid. (2002). Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]

  • SlideShare. (2019). Oxygen flask combustion method ppt.pdf. Retrieved from [Link]

  • Portal ABPG. (2009). USE OF ION CHROMATOGRAPHY TO DETERMINE SIMULTANEOUSLY HIGH CHLORIDE AND LOW IONS CONCENTRATIONS IN PRODUCED WATER. Retrieved from [Link]

  • ASTM International. (2021). Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. D5291 − 21.
  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Ion chromatography as candidate reference method for the determination of chloride in human serum. PubMed. Retrieved from [Link]

  • Bentham Science Publishers. (2022). Oxygen Flask Combustion Method. Retrieved from [Link]

  • ASTM International. (2002).
  • ResearchGate. (2025). Determination of low chlorine content in organic compounds and polymers using an «Expert-006» coulometer.
  • Conti Testing Laboratories. (n.d.). ASTM D5291. Retrieved from [Link]

  • LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination. Retrieved from [Link]

  • ACS Publications. (n.d.).
  • ACS Publications. (1927). Determination of Chlorine in Organic Compounds. Industrial & Engineering Chemistry.
  • Scribd. (n.d.). Pharmacopoeial Assays For Quality. Oxygen Flask Method.
  • U.S. Food and Drug Administration. (2019). Elemental Analysis Manual. Retrieved from [Link]

  • ResearchGate. (2025). Oxygen in Organic Compounds.
  • Gpatindia. (2020). Oxygen flask combustion: Apparatus, Method with Diagram; Question, Answers and Explanation. Retrieved from [Link]

  • Spectroscopy Online. (2021). Why Use Certified Reference Materials for Organic Analysis in Atomic Spectroscopy?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Elemental Analysis – Sample Preparation. Retrieved from [Link]

  • RSC Publishing. (2021). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorption spectrometry.
  • OPUS. (2021). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite.
  • Thermo Fisher Scientific. (2023). Need to Quantify Halogens in Polymers and Electronics?
  • ESSLAB. (n.d.). Organic Certified Reference Materials. Retrieved from [Link]

  • Wiley. (n.d.). Methodology for Trace Elemental Analysis.
  • Agilent. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Reference Materials-Home. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.